Disperse red 65
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-3-23(10-4-9-20)14-5-7-17(13(2)11-14)21-22-18-8-6-15(24(25)26)12-16(18)19/h5-8,11-12H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOOSPBGGKYHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864692 | |
| Record name | Disperse Red N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16586-43-9 | |
| Record name | Disperse Red 65 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16586-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Red N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016586439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disperse Red N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
CAS Number: 16586-43-9 Synonyms: Disperse Red 65, Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]-
This technical guide provides a comprehensive overview of 3-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, a monoazo dye also known as this compound. Due to the limited availability of detailed experimental data for this specific compound, this guide combines known information with general characteristics of related azo dyes to offer a broad understanding for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Quantitative data for this specific compound is not widely available in public literature. The following table summarizes the available information. For context, data for the closely related compound 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile (CAS 40880-51-1), which lacks the methyl group, is also provided.
| Property | 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (CAS 16586-43-9) | 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile (CAS 40880-51-1) |
| Molecular Formula | C18H18ClN5O2 | C17H16ClN5O2 |
| Molecular Weight | 371.82 g/mol | 357.79 g/mol |
| Appearance | Data not available | Purple powder |
| Melting Point | Data not available | 136-137 °C |
| Boiling Point | Data not available | 579.4 °C at 760 mmHg |
| Density | Data not available | 1.27 g/cm³ |
| Flash Point | Data not available | 304.2 °C |
Synthesis and Experimental Protocols
The synthesis of this and similar azo dyes typically follows a well-established two-step diazotization and azo coupling reaction.
General Synthesis Protocol
Step 1: Diazotization of 2-Chloro-4-nitroaniline
-
2-Chloro-4-nitroaniline is dissolved in an acidic medium, typically hydrochloric acid and water.
-
The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.
-
A solution of sodium nitrite in water is added dropwise to the cooled aniline solution with constant stirring.
-
The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper. The completion of the reaction yields a solution of 2-chloro-4-nitrobenzenediazonium chloride.
Step 2: Azo Coupling
-
The coupling component, N-ethyl-N-(2-cyanoethyl)-3-methylaniline, is dissolved in an appropriate solvent.
-
The freshly prepared, cold diazonium salt solution from Step 1 is slowly added to the coupling component solution.
-
The reaction mixture is maintained at a low temperature and slightly acidic pH to facilitate the electrophilic substitution reaction on the aromatic ring of the coupling component.
-
The coupling reaction results in the formation of the azo dye, which may precipitate from the solution.
-
The product is then isolated by filtration, washed with water to remove excess acid and salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Experimental Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile are not available in the current literature. However, the biological fate of azo dyes, in general, is of significant interest, particularly their metabolism.
The primary metabolic pathway for azo dyes in mammals and microorganisms is the reductive cleavage of the azo bond (-N=N-). This process is typically carried out by azoreductase enzymes present in the liver and gut microflora. This cleavage breaks the dye molecule into its constituent aromatic amines, which can have different toxicological profiles than the parent dye.
General Metabolic Pathway of Azo Dyes
Caption: Generalized metabolic pathway of azo dyes in biological systems.
Safety and Toxicology
A Safety Data Sheet (SDS) for CAS 16586-43-9 indicates a lack of comprehensive toxicological data. The following table summarizes the available information.[1]
| Toxicological Endpoint | Data |
| Acute Oral Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
Handling and Storage:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1]
-
Avoid formation of dust and aerosols.[1]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
Environmental Fate
Information on the environmental impact of this specific compound is limited. A report by the Danish Environmental Protection Agency on "Environmental and Health Assessment of Dyes and Pigments" noted that a substance with this CAS number is not readily or inherently biodegradable and is considered toxic to aquatic life, with measured EC50 values between 1 and 10 mg/l.[2] Like other azo dyes, its persistence and potential for the formation of toxic aromatic amines through environmental degradation are of concern.[2]
Applications
Based on its classification as a disperse dye and mentions in patent literature, the primary application of this compound is as a colorant.[2]
-
Textile Industry: Used for dyeing polyester and other synthetic fibers.
-
Ink Formulations: Listed as a suitable colorant for inkjet printing inks.[2]
-
Plastics and Cosmetics: May be used as a colorant in these industries.[3]
Conclusion
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (CAS 16586-43-9), or this compound, is a monoazo dye with applications primarily in the coloration of textiles and other materials. While a general synthetic route is well-understood, specific experimental, toxicological, and biological data for this compound are scarce in publicly accessible literature. Researchers and drug development professionals should exercise caution, adhering to standard safety protocols for handling chemical compounds with incomplete data profiles. The biological activity of this compound is likely dominated by the metabolic cleavage of the azo bond, a characteristic feature of this class of dyes. Further research is needed to fully characterize its properties and potential biological effects.
References
Spectroscopic data for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
Technical Guide: Spectroscopic and Synthetic Overview of a Disperse Azo Dye
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Spectroscopic and Synthetic Data for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile and its Structural Analog, Disperse Red 50.
Disclaimer: Extensive searches for spectroscopic and biological data for the specific compound 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile did not yield any specific results. No publicly available NMR, FT-IR, Mass Spectrometry, or UV-Vis spectra, nor any associated experimental protocols or signaling pathway information, could be retrieved for this molecule.
This guide therefore focuses on its close structural analog, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile , commercially known as Disperse Red 50 . The key structural difference is the absence of a methyl group on the phenyl ring of Disperse Red 50. The information presented below pertains to Disperse Red 50 unless otherwise specified.
Physicochemical Properties of Disperse Red 50
A summary of the available quantitative data for Disperse Red 50 is presented in the table below. This information has been compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 40880-51-1 | [1][2] |
| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [1][2] |
| Molecular Weight | 357.79 g/mol | [1][2] |
| Appearance | Purple powder | [2] |
| Solubility | Soluble in acetone and alcohol; insoluble in water. | [2] |
| Colour Index Number | 11226 | [2] |
Synthesis of Disperse Red 50
Disperse Red 50 is synthesized via a diazotization reaction followed by an azo coupling.[1] The manufacturing process involves the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with N-ethyl-N-cyanoethylaniline.[1]
Experimental Protocol
While a detailed experimental protocol for the synthesis of Disperse Red 50 was not available in the public domain, the general procedure for the synthesis of similar monoazo disperse dyes involves two main steps:
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Diazotization of the Aromatic Amine: The primary aromatic amine (in this case, 2-chloro-4-nitrobenzenamine) is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium, such as hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of the coupling component (N-ethyl-N-cyanoethylaniline) under controlled pH and temperature conditions to yield the final azo dye.
The product is typically isolated by filtration, washed, and may be further purified by recrystallization.
Synthesis Workflow Diagram
The logical workflow for the synthesis of Disperse Red 50 is depicted in the following diagram.
Spectroscopic Data for Azo Dyes (General Information)
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Azo compounds typically show characteristic bands for the N=N stretching vibration, although these can be weak and difficult to assign definitively. Other expected signals would correspond to C-H, C=C, C-N, C≡N, and NO₂ functional groups present in the molecule.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule by identifying the chemical environments of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
-
UV-Vis (Ultraviolet-Visible) Spectroscopy: As a dye, Disperse Red 50 is expected to have strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its color.
Signaling Pathways and Biological Activity
No information regarding any signaling pathways or specific biological activities (other than its use as a dye) for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile or Disperse Red 50 was found in the searched literature. Therefore, no diagrams for signaling pathways can be provided.
Conclusion
This technical guide has summarized the available physicochemical and synthetic information for the disperse azo dye Disperse Red 50, a close structural analog of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile. A significant lack of publicly available spectroscopic and biological data for the specifically requested compound was noted. The provided information on Disperse Red 50 can serve as a starting point for researchers interested in this class of molecules. Further experimental work would be required to fully characterize the spectroscopic and biological properties of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.
References
Spectroscopic Characterization of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 65): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the azo dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, commonly known as Disperse Red 65. Due to the limited availability of public experimental data for this specific compound, this guide presents a combination of expected spectral characteristics based on its chemical structure and established principles of spectroscopic analysis for similar molecules, alongside standardized experimental protocols.
Compound Overview
-
IUPAC Name: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
-
Common Name: this compound
-
CAS Number: 16586-43-9[1]
-
Molecular Formula: C₁₈H₁₈ClN₅O₂[1]
-
Molecular Weight: 371.82 g/mol [1]
-
Chemical Structure:
(A representative image of the chemical structure would be placed here)
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the NMR and mass spectrometric analysis of this compound. These predictions are based on the known chemical structure and typical values observed for analogous compounds.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | d | 1H | Aromatic H ortho to NO₂ |
| ~7.8-8.0 | dd | 1H | Aromatic H meta to NO₂ and ortho to Cl |
| ~7.6-7.8 | d | 1H | Aromatic H ortho to Cl |
| ~7.4-7.6 | d | 1H | Aromatic H ortho to azo group |
| ~7.2-7.4 | s | 1H | Aromatic H between methyl and amino groups |
| ~6.8-7.0 | d | 1H | Aromatic H ortho to amino group |
| ~3.6-3.8 | t | 2H | -N-CH₂-CH₂-CN |
| ~3.4-3.6 | q | 2H | -N-CH₂-CH₃ |
| ~2.7-2.9 | t | 2H | -CH₂-CN |
| ~2.4-2.6 | s | 3H | Ar-CH₃ |
| ~1.2-1.4 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | Aromatic C attached to azo group |
| ~145-150 | Aromatic C attached to NO₂ |
| ~140-145 | Aromatic C attached to amino group |
| ~135-140 | Aromatic C attached to Cl |
| ~130-135 | Quaternary aromatic C |
| ~125-130 | Aromatic CH |
| ~120-125 | Aromatic CH |
| ~115-120 | -CN |
| ~110-115 | Aromatic CH |
| ~50-55 | -N-CH₂-CH₂-CN |
| ~45-50 | -N-CH₂-CH₃ |
| ~20-25 | Ar-CH₃ |
| ~15-20 | -CH₂-CN |
| ~10-15 | -CH₂-CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (amu) | Relative Intensity | Assignment |
| 371/373 | High | [M]⁺/ [M+2]⁺ (Molecular ion peak with characteristic chlorine isotope pattern) |
| Various | Variable | Fragmentation peaks corresponding to the loss of functional groups (e.g., -NO₂, -Cl, -C₂H₅, -C₂H₄CN) |
Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducible and accurate results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a single-pulse experiment with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence).
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound to confirm its elemental composition and structure.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
Procedure:
-
Sample Preparation:
-
For EI-MS, prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
For ESI-MS, prepare a dilute solution in a solvent compatible with electrospray (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization).
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Set the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI) to optimal values for the analyte.
-
Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the isotopic pattern, particularly for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Identify and interpret the major fragment ions to deduce the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.
References
Solubility of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in organic solvents
An In-depth Technical Guide to the Solubility of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the disperse dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also known as C.I. Disperse Red 65. Due to a lack of publicly available quantitative solubility data for this specific compound in organic solvents, this document outlines a standardized experimental protocol for determining solubility, based on established methodologies for disperse dyes. It further presents a framework for data presentation and visualization to aid researchers in their own investigations. This guide is intended to be a practical resource for scientists and professionals working with this and similar compounds in fields such as drug development, materials science, and analytical chemistry.
Introduction
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is a single azo-class disperse dye.[1] Disperse dyes are non-ionic molecules that are sparingly soluble in water but exhibit better solubility in organic solvents.[2] This property is crucial for their application in dyeing hydrophobic fibers like polyester.[3] Understanding the solubility of this compound in various organic solvents is essential for a range of applications beyond dyeing, including formulation development, toxicological studies, and analytical method development. The solubility of a compound dictates its bioavailability, efficacy in formulations, and its environmental fate.
Solubility Data
Table 1: Illustrative Solubility of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in Various Organic Solvents at 25°C
| Organic Solvent | Chemical Class | Solubility (g/L) - Hypothetical | Molar Solubility (mol/L) - Hypothetical |
| Acetone | Ketone | 5.2 | 0.014 |
| Ethanol | Alcohol | 2.8 | 0.0075 |
| Ethyl Acetate | Ester | 4.5 | 0.012 |
| Dichloromethane | Halogenated | 10.1 | 0.027 |
| Toluene | Aromatic | 3.7 | 0.010 |
| n-Hexane | Alkane | 0.1 | 0.0003 |
| Dimethyl Sulfoxide | Sulfoxide | 15.8 | 0.042 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Experimental determination is required to obtain accurate solubility values.
Experimental Protocol for Solubility Determination
The following protocol is a generalized method for determining the solubility of a disperse dye in an organic solvent. It is based on the principles of the flask method, a common technique for solubility measurement.
Materials and Equipment
-
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the dye to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
To separate the dissolved solute from the undissolved solid, either centrifuge the samples at a high speed or allow for gravitational sedimentation.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved dye.
-
-
Quantification:
-
Prepare a series of standard solutions of the dye in the same solvent with known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the dye in the diluted sample.
-
Calculate the original solubility by taking into account the dilution factor.
-
Visualization of Methodologies and Concepts
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of the target compound.
Caption: Workflow for determining the solubility of a disperse dye.
Logical Relationship of Disperse Dye Solubility
The solubility of a disperse dye like 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is governed by the principle of "like dissolves like". The following diagram illustrates this relationship.
Caption: "Like dissolves like" principle for disperse dye solubility.
Conclusion
While specific quantitative solubility data for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in organic solvents remains to be published, this guide provides a robust framework for researchers to determine and present this crucial physicochemical property. The detailed experimental protocol and illustrative visualizations are designed to facilitate a standardized approach to solubility testing, ensuring data quality and comparability across different studies. The generation of accurate solubility data is paramount for the effective and safe application of this compound in various scientific and industrial domains.
References
An In-depth Technical Guide on the Thermal Stability of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (C.I. Disperse Red 65)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also identified as C.I. Disperse Red 65, is a single azo-class dye.[1] Its chemical structure features a substituted azobenzene core, which is characteristic of many disperse dyes used in the textile industry. The thermal stability of such compounds is a critical parameter, influencing their application in high-temperature dyeing processes, as well as their shelf-life and potential degradation pathways.[2][3] Understanding the thermal properties is also crucial in the context of drug development if such chromophores are considered for incorporation into molecular scaffolds for therapeutic or diagnostic agents.
Physicochemical Properties
While specific thermal decomposition data is not available, other relevant physical and chemical properties of C.I. This compound have been reported. These properties are summarized in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₈ClN₅O₂ | [1] |
| Molecular Weight | 371.82 g/mol | [1] |
| CAS Registry Number | 16586-43-9 | |
| Appearance | Dark red powder | [1] |
| Manufacturing | Diazotization of 2-Chloro-4-nitrobenzenamine with 3-(Ethyl(m-tolyl)amino)propanenitrile coupling. | [1] |
| Applications | Dyeing of polyester, acetate fibers, and polyvinyl chloride. | [1][4] |
Table 1: Physicochemical Properties of C.I. This compound
Experimental Protocols for Thermal Stability Analysis
The thermal stability of a compound like C.I. This compound is typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, generalized protocols for these experiments.
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).[5]
-
Experimental Conditions:
-
Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[6][7]
-
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is determined from the initial significant drop in mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[8][9] An empty, sealed aluminum pan is used as a reference.[9]
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.
-
Temperature Program: A common procedure involves a heat/cool/heat cycle to erase the sample's thermal history.[8] For example, the sample is heated from ambient temperature to a temperature above its expected melting point, cooled, and then reheated at a controlled rate (e.g., 10 °C/min).[9][10]
-
-
Data Collection: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like decomposition, also produce distinct peaks. The melting point is typically taken as the onset temperature of the melting peak. The area under the peak corresponds to the enthalpy of the transition.[8]
Visualization of Experimental Workflow
The logical flow of experiments to determine the thermal stability of a compound is crucial for planning and execution in a research setting. The following diagram illustrates a typical workflow.
Caption: Experimental workflow for thermal stability analysis.
Conclusion
While specific experimental data on the thermal stability of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (C.I. This compound) is currently lacking in publicly accessible literature, established thermoanalytical techniques provide a clear path for its determination. The detailed protocols for TGA and DSC outlined in this guide offer a robust framework for researchers to conduct such analyses. The resulting data on decomposition temperatures, melting points, and other phase transitions are essential for the safe handling, effective application, and potential development of this and related azo compounds in various scientific and industrial fields. Further research is encouraged to experimentally determine and publish the thermal stability profile of this widely used dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 12223-38-0 | Benchchem [benchchem.com]
- 3. The stability of disperse red/reactive-red dye inks - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07333D [pubs.rsc.org]
- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. web.williams.edu [web.williams.edu]
- 10. researchgate.net [researchgate.net]
Technical Guide: Potential Applications of Azo Compounds in Biomedical Research, with a Focus on Structures Related to 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
Disclaimer: Information regarding the specific compound 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is not available in the current scientific literature. This guide will focus on the closely related azo compound, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile (commonly known as Disperse Red 50), and the broader potential applications of the azo compound class in research and drug development.
Introduction to Azo Compounds
Azo compounds are a class of organic molecules characterized by the presence of a diazene functional group (R-N=N-R'), where the R and R' groups are typically aryl.[1] This chromophoric azo bond is responsible for the vibrant colors of these compounds, leading to their extensive use as dyes in various industries, including textiles, cosmetics, and printing.[2][3] Beyond their coloring properties, there is a growing interest in the biomedical applications of azo compounds, which have been explored for their potential as antibacterial, antiviral, antifungal, and anticancer agents.[4][5]
The compound of interest, and its close analogue Disperse Red 50, belong to the family of disperse dyes, which are non-ionic dyes with low water solubility, suitable for dyeing synthetic fibers like polyester.[6]
Profile of a Structurally Related Compound: Disperse Red 50
Disperse Red 50 (CAS No: 40880-51-1) is a monoazo dye with a chemical structure highly similar to the requested compound, differing by the absence of a methyl group on the phenyl ring.[7][8]
Chemical Properties of Disperse Red 50:
| Property | Value |
| Molecular Formula | C₁₇H₁₆ClN₅O₂[8] |
| Molecular Weight | 357.8 g/mol [8] |
| Appearance | Purple powder[7][9] |
| Melting Point | 136-137 °C[7] |
| Boiling Point | 579.4 °C at 760 mmHg[7] |
| Solubility | Low solubility in water |
The primary application of Disperse Red 50 is as a red dye for polyester and acetate fabrics.[1]
Potential Biomedical Applications of Azo Compounds
While specific biomedical data for Disperse Red 50 is scarce, the broader class of azo compounds has shown promise in several therapeutic areas. Their biological activity is often attributed to their ability to interact with biological macromolecules and their potential to be metabolized into bioactive amines.[2][5]
Anticancer Activity
A significant area of research for azo compounds is in oncology.[4][5] Studies have shown that certain azo compounds can exhibit cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of DNA, RNA, and protein synthesis.[2][10][11] Some azo compounds are being investigated for their ability to act as drug delivery vehicles, releasing a therapeutic agent under specific physiological conditions, such as the reductive environment of the colon.[4]
Quantitative Data on Anticancer Activity of Select Azo Compounds:
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Azo Dye 5d (Enaminone-based) | Lung Cancer (A-549) | IC₅₀ | 15.33 µg/mL | [12] |
| Azo Dye 4d (Uracil-based) | Breast Cancer | IC₅₀ | Not specified, but noted as highly effective | [10] |
| Azo Dye 4j (Uracil-based) | Lung Cancer | IC₅₀ | Not specified, but noted as highly effective | [10] |
| Disperse Red 1 | Human Hepatoma (HepG2) | Genotoxicity | Increased micronuclei frequency | [13] |
Antimicrobial and Antifungal Activity
Azo compounds have also been investigated for their potential to combat microbial infections.[14][15] The antimicrobial activity is thought to arise from the interaction of the azo compound with microbial enzymes or cell walls. The incorporation of heterocyclic scaffolds into the azo dye structure can enhance their biological potency.[11][16]
Antioxidant Activity
Some azo dyes have demonstrated the ability to scavenge free radicals, indicating potential antioxidant properties.[12] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, certain novel disperse dyes based on enaminones have shown very good to potent antioxidant activity, with IC₅₀ values ranging from 15.33 to 60.18 µg/mL.[12]
Experimental Protocols
A common initial step in assessing the biomedical potential of a compound is to evaluate its cytotoxicity against relevant cell lines.
General Cytotoxicity Assay Workflow (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., a cancer cell line like A-549 or a normal cell line like WI-38) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the azo compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only). Incubate for 24, 48, or 72 hours.[18]
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for another 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the results as a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Potential Mechanisms and Signaling Pathways
The precise signaling pathways affected by therapeutic azo compounds are diverse and depend on the specific molecular structure and cell type. However, a general proposed mechanism for anticancer azo compounds involves the induction of cellular stress, leading to apoptosis.
Caption: A generalized pathway for azo-induced apoptosis.
This pathway illustrates that an azo compound can induce oxidative stress, leading to an increase in reactive oxygen species (ROS) and potential DNA damage. This can trigger the mitochondrial apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.
Conclusion and Future Directions
While the primary application of 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile and related structures has been in the dye industry, the broader class of azo compounds holds significant potential for biomedical applications. Their demonstrated anticancer, antimicrobial, and antioxidant activities warrant further investigation.
Future research should focus on:
-
Synthesis and Screening: Synthesizing novel derivatives of compounds like the one specified and screening them for biological activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by bioactive azo compounds.
-
Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for therapeutic effects to guide the design of more potent and selective agents.
-
Toxicology Studies: Thoroughly evaluating the safety profiles of promising candidates, as some azo compounds can be metabolized to potentially harmful aromatic amines.[13][19]
The exploration of this versatile chemical class could lead to the development of new therapeutic agents for a range of diseases.
References
- 1. 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | 40880-51-1 [chemicalbook.com]
- 2. genspark.ai [genspark.ai]
- 3. youtube.com [youtube.com]
- 4. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Disperse red 50 TDS|Disperse red 50 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 7. echemi.com [echemi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile|40880-51-1 - MOLBASE Encyclopedia [m.molbase.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (C.I. Disperse Red 179)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, commonly known as C.I. Disperse Red 179 , is a monoazo disperse dye. It appears as a red, uniform powder and is primarily utilized in the dyeing and printing of synthetic textiles. Its chemical structure renders it suitable for coloring hydrophobic fibers, most notably polyester, as well as acetate and triacetate fabrics. This document provides detailed protocols for its application in textile dyeing, summarizes its performance characteristics, and outlines the experimental workflow.
Physicochemical Properties
| Property | Value |
| C.I. Name | Disperse Red 179 |
| C.I. Number | 112290 |
| CAS Number | 16586-43-9 |
| Molecular Formula | C₁₉H₁₈ClN₅O₂ |
| Appearance | Red uniform powder |
| Application | Dyeing and printing of polyester and its blended fabrics, acetate, and triacetate fabrics. |
Experimental Protocols
High-Temperature Disperse Dyeing of Polyester Fabric
This protocol describes a standard high-temperature dyeing method for polyester fabric using C.I. Disperse Red 179 to achieve a vibrant and durable red shade.
Materials and Equipment:
-
Polyester fabric
-
C.I. Disperse Red 179
-
Dispersing agent (e.g., sodium lignosulfonate)
-
Levelling agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic detergent
-
High-temperature, high-pressure dyeing apparatus
-
Beakers, graduated cylinders, and stirring rods
-
pH meter
-
Spectrophotometer (for dye uptake analysis)
Procedure:
-
Pre-treatment of Fabric:
-
Thoroughly scour the polyester fabric with a solution containing a non-ionic detergent to remove any impurities, oils, or sizes.
-
Rinse the fabric with water until neutral.
-
-
Dye Bath Preparation:
-
Prepare a dye stock solution by pasting the required amount of C.I. Disperse Red 179 with a small amount of dispersing agent and then adding warm water.
-
Set the dye bath with a liquor ratio (the ratio of the weight of the liquor to the weight of the goods) of 10:1.
-
Add the dispersing agent and levelling agent to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1]
-
-
Dyeing Process:
-
Immerse the pre-treated polyester fabric into the blank dye bath at room temperature.
-
Run the dyeing machine for 10 minutes to ensure even wetting of the fabric.
-
Add the prepared dye stock solution to the dye bath.
-
Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[2]
-
Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1]
-
Cool the dye bath down to 70°C.
-
-
After-treatment (Reduction Clearing):
-
Drain the dye bath.
-
Prepare a clearing bath containing sodium hydrosulfite and sodium hydroxide.
-
Treat the dyed fabric in the clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a mild acid if necessary.
-
Dry the dyed fabric.
-
Performance Data
The following table summarizes the colorfastness properties of polyester fabric dyed with C.I. Disperse Red 179. The ratings are based on a scale of 1 to 5, where 5 represents the highest fastness.
| Fastness Property | Test Method | Rating (Grade 1-5) |
| Light Fastness | AATCC 16 | 4-5 |
| Washing Fastness | AATCC 61 | 4 |
| Perspiration Fastness | AATCC 15 | 4-5 |
| Ironing Fastness | AATCC 133 | 4-5 |
Experimental Workflow and Diagrams
The following diagrams illustrate the key processes involved in the application of C.I. Disperse Red 179 as a textile dye.
Caption: High-temperature polyester dyeing workflow.
Caption: Mechanism of disperse dye fixation in polyester fibers.
References
Application Notes and Protocols for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile as a Potential pH Indicator
Introduction
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is a synthetic azo dye, also known as Disperse Red 50.[1][2] Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms a conjugated system, making them colored. The color of these dyes can be sensitive to the pH of their environment due to protonation or deprotonation of functional groups attached to the aromatic rings. This change in electronic structure leads to a shift in the absorption spectrum and a visible color change, making them suitable candidates for pH indicators. While this compound is primarily used as a dye for plastics and textiles, its chemical structure suggests potential for use as a pH indicator.[1] This document provides a generalized protocol for the evaluation and application of this azo dye as a pH indicator.
Principle of pH Indication
The function of an acid-base indicator is based on the principle that the compound has different colors in its acidic (protonated) and basic (deprotonated) forms. The equilibrium between these two forms is dependent on the hydrogen ion concentration (pH) of the solution. For a weak acid indicator (HIn), the equilibrium can be represented as:
HIn (Color A) ⇌ H⁺ + In⁻ (Color B)
The Henderson-Hasselbalch equation relates the pKa of the indicator to the pH of the solution and the ratio of the concentrations of the two forms. The color change of the indicator is most pronounced when the pH of the solution is close to the pKa of the indicator. The pKa value can be determined spectrophotometrically by measuring the absorbance of the indicator solution at various pH values.[3][4]
Quantitative Data Summary
| pH | Absorbance at λmax (Acidic Form) | Absorbance at λmax (Basic Form) | Predominant Color (Hypothetical) |
| 2.0 | 0.850 | 0.100 | Red |
| 3.0 | 0.780 | 0.170 | Red-Orange |
| 4.0 | 0.650 | 0.300 | Orange |
| 5.0 | 0.475 | 0.475 | Yellow-Orange |
| 6.0 | 0.300 | 0.650 | Yellow |
| 7.0 | 0.150 | 0.800 | Yellow |
| 8.0 | 0.100 | 0.850 | Yellow |
Experimental Protocols
Protocol 1: Determination of pKa by Spectrophotometry
This protocol outlines the steps to determine the acid dissociation constant (pKa) of the azo dye, which is crucial for defining its useful pH range as an indicator.
Materials:
-
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
-
Ethanol (or other suitable organic solvent)
-
Buffer solutions of varying pH (e.g., pH 2 to 12)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the azo dye by dissolving a known amount of the compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and then diluting with deionized water to a final concentration of approximately 1 x 10⁻³ M.
-
Preparation of Test Solutions: For each pH value to be tested, pipette a fixed volume of the dye stock solution into a volumetric flask and dilute with the appropriate buffer solution to a final concentration of approximately 5 x 10⁻⁵ M.[3]
-
Spectrophotometric Measurements:
-
Measure the absorbance spectrum of the dye solution in a highly acidic medium (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form.
-
Measure the absorbance spectrum of the dye solution in a highly basic medium (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form.
-
Identify the wavelengths of maximum absorbance (λmax) for both the acidic and basic forms.
-
Measure the absorbance of each of the buffered test solutions at these two wavelengths.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the basic form against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the indicator.[5]
-
Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log((A - A_b) / (A_a - A)) where A is the absorbance of the solution at an intermediate pH, A_a is the absorbance in the highly acidic solution, and A_b is the absorbance in the highly basic solution, all measured at the λmax of the basic form.
-
Protocol 2: Application in Acid-Base Titration
This protocol describes how to use the characterized azo dye as an indicator in a typical acid-base titration.
Materials:
-
Indicator solution (prepared as in Protocol 1, e.g., 0.1% w/v in ethanol)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analyte solution (an acid or base of unknown concentration)
-
Burette, pipette, and Erlenmeyer flasks
Procedure:
-
Pipette a known volume of the analyte solution into an Erlenmeyer flask.
-
Add 2-3 drops of the prepared indicator solution to the analyte.
-
Titrate the analyte with the standardized titrant from the burette, swirling the flask continuously.
-
The endpoint of the titration is reached when the color of the solution changes sharply and permanently to the color of the indicator's basic or acidic form, depending on the direction of the titration.
-
Record the volume of titrant used to reach the endpoint and calculate the concentration of the analyte.
Visualizations
Caption: Experimental workflow for pKa determination.
Caption: pH-dependent equilibrium of the indicator.
References
- 1. 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | 40880-51-1 [chemicalbook.com]
- 2. 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile CAS#: 40880-51-1 [amp.chemicalbook.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. ijper.org [ijper.org]
Using 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in textile dyeing
Compound: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile C.I. Name: Disperse Red 65 C.I. Number: 11228 CAS Number: 16586-43-9 Chemical Class: Monoazo Dye
Introduction
C.I. This compound is a monoazo disperse dye that produces a dark red shade on synthetic textiles. Due to its non-ionic nature and low water solubility, it is primarily used for dyeing hydrophobic fibers such as polyester (PES), cellulose acetate, and triacetate. It can also be utilized for dyeing polyvinyl chloride (PVC) and polyester/wool blends.[1] The application of this dye typically requires high temperatures (thermally-fixed) or the use of a carrier to facilitate dye penetration into the compact fiber structure of polyester. This document provides detailed application notes and experimental protocols for researchers and scientists in the field of textile chemistry and material science.
Physicochemical and Technical Data
A summary of the key properties of C.I. This compound is presented below. This data is essential for understanding the dye's behavior during application and its performance characteristics on the substrate.
| Property | Value / Information | Source |
| Molecular Formula | C₁₈H₁₈ClN₅O₂ | [1] |
| Molecular Weight | 371.82 g/mol | [1] |
| Appearance | Dark red powder | [1] |
| Solubility | Low water solubility; applied as a fine dispersion. | General knowledge for disperse dyes |
| Recommended Fiber | Polyester (PES), Acetate, Triacetate, PVC | [1] |
| Typical On-Weight-of-Fiber (OWF %) | 1.6% for a standard depth | [2] |
Fastness Properties on Polyester
The fastness properties of a dye are critical indicators of its performance and durability. Below is a summary of the expected fastness ratings for C.I. This compound on 100% polyester fabric. Ratings are based on a scale of 1 to 5, where 5 represents the highest fastness.
| Fastness Test | Standard Method | Rating (1-5) |
| Washing Fastness | ISO 105-C06 | Excellent (Specific numerical data not publicly available)[2] |
| Light Fastness | ISO 105-B02 | Data not publicly available |
| Rubbing (Crocking) - Dry | ISO 105-X12 | Data not publicly available |
| Rubbing (Crocking) - Wet | ISO 105-X12 | Data not publicly available |
| Sublimation Fastness | ISO 105-P01 | Data not publicly available |
Note: While specific numerical ratings from a comprehensive technical data sheet are not publicly available, the dye is generally characterized as having "excellent washing fastness".[2] For research and development purposes, it is crucial to perform these standard tests to determine the precise fastness ratings for a specific application and substrate.
Experimental Protocols
The following are detailed protocols for the application of C.I. This compound to polyester fabric and the subsequent evaluation of its performance.
Protocol 1: High-Temperature Exhaust Dyeing of Polyester
This is a common laboratory and industrial method for dyeing polyester with disperse dyes.
Materials and Equipment:
-
100% Polyester fabric, scoured and pre-washed.
-
C.I. This compound dye powder.
-
Dispersing agent (e.g., a lignosulphonate-based product).
-
Acetic acid (to adjust pH).
-
High-temperature laboratory dyeing machine (e.g., a glycerin bath beaker dyer or similar).
-
Beakers, stirring rods, and a precision scale.
Procedure:
-
Fabric Preparation: Cut a sample of the polyester fabric to a known weight (e.g., 5 grams).
-
Dye Bath Preparation:
-
Calculate the required amount of dye based on the desired depth of shade (e.g., 1.6% on the weight of fiber, OWF).
-
Prepare a dispersion of the dye by pasting the dye powder with a small amount of a dispersing agent and warm water (40-50°C). Stir until a smooth paste is formed.
-
Add the dye dispersion to the main dye bath. The liquor-to-goods ratio (L:R) should be maintained, for example, at 20:1.
-
Add a dispersing agent to the dye bath (e.g., 1 g/L).
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Cycle:
-
Place the polyester fabric sample in the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130°C at a rate of 1.5-2.0°C per minute.
-
Hold the temperature at 130°C for 60 minutes, ensuring continuous agitation.
-
Cool the dye bath down to 70°C at a rate of 2.0-3.0°C per minute.
-
Rinse the dyed fabric sample thoroughly with hot and then cold water.
-
-
Reduction Clearing (After-treatment):
-
Prepare a fresh bath with 2 g/L caustic soda (NaOH) and 2 g/L sodium hydrosulfite (Na₂S₂O₄).
-
Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes. This step is crucial to remove any unfixed dye from the fiber surface, which improves washing fastness.
-
Rinse the fabric with hot water, followed by a neutralization step with a weak solution of acetic acid, and finally a cold rinse.
-
-
Drying: Dry the fabric sample in an oven or air-dry.
Protocol 2: Thermosol Dyeing of Polyester
This continuous method is more common in industrial settings but can be adapted for laboratory use.
Materials and Equipment:
-
Polyester fabric, scoured and pre-washed.
-
C.I. This compound dye powder.
-
Padding mangle.
-
Drying and thermofixation unit (e.g., a laboratory stenter).
-
Migration inhibitor (e.g., sodium alginate).
Procedure:
-
Padding Liquor Preparation:
-
Prepare a dye dispersion as described in the exhaust dyeing protocol.
-
Add a migration inhibitor to the padding liquor.
-
Adjust the pH to 4.5-5.5 with acetic acid.
-
-
Padding:
-
Immerse the polyester fabric in the padding liquor and then pass it through the padding mangle at a defined pressure to achieve a wet pick-up of 60-70%.
-
-
Drying:
-
Dry the padded fabric in a hot air dryer at 100-120°C.
-
-
Thermofixation:
-
Pass the dried fabric through a thermofixation unit (stenter) at a high temperature, typically 190-210°C, for 60-90 seconds. This step allows the dye to sublime and diffuse into the polyester fibers.
-
-
After-treatment:
-
The thermosol-dyed fabric should undergo the same reduction clearing process as described in the exhaust dyeing protocol to remove unfixed dye.
-
Rinse and dry the fabric.
-
Protocol 3: Evaluation of Colorfastness
a) Washing Fastness (ISO 105-C06):
-
A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric (containing strips of common textile fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
The composite specimen is washed in a standard soap solution under controlled conditions of temperature (e.g., 60°C) and time in a launder-o-meter.
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed fabric and the degree of staining on each strip of the multifiber fabric are assessed using a standard grey scale.
b) Light Fastness (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural sunlight.
-
A portion of the specimen is covered to serve as an unexposed control.
-
The exposure is carried out alongside a set of blue wool standards with known lightfastness ratings.
-
The fading of the specimen is compared to the fading of the blue wool standards to assign a lightfastness rating.
c) Rubbing Fastness (ISO 105-X12):
-
A specimen of the dyed fabric is rubbed with a standard white cotton cloth under a specified pressure for a set number of cycles using a crockmeter.
-
This is performed under both dry and wet conditions.
-
The amount of color transferred to the white cotton cloth is assessed using a grey scale for staining.
Visualizations
Caption: High-temperature exhaust dyeing workflow for polyester with this compound.
Caption: Schematic of this compound diffusion into the polyester fiber matrix.
References
Application Notes and Protocols for Photochemical Studies of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 50)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for conducting photochemical studies on the azo dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also known as Disperse Red 50. The protocols outlined herein detail the experimental setup, sample preparation, irradiation procedures, and analytical methods necessary to investigate the photochemical properties of this compound. This document serves as a foundational resource for researchers exploring the photoswitching capabilities, photostability, and potential applications of this molecule in areas such as targeted drug delivery, photodynamic therapy, and materials science.
Introduction
Azo compounds are a significant class of molecules characterized by the presence of a diazene (-N=N-) functional group. This chromophore is responsible for their vibrant color and, more importantly, their photoresponsive behavior. Upon irradiation with light of a specific wavelength, many azo compounds undergo reversible trans-cis isomerization, leading to significant changes in their molecular geometry, dipole moment, and absorption spectra. This photoswitching capability makes them attractive candidates for the development of light-controlled molecular systems.
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 50) is a disperse dye with the characteristic azo linkage. Its chemical structure, featuring electron-withdrawing chloro and nitro groups, suggests interesting photochemical properties that warrant detailed investigation. Understanding the photochemical behavior of this molecule, including its isomerization quantum yields, photostability, and the kinetics of thermal back-isomerization, is crucial for its potential application in advanced materials and therapeutic systems.
Physicochemical Properties
A summary of the known physicochemical properties of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 40880-51-1 | [1][2][3][4] |
| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [1][2][3] |
| Molecular Weight | 357.80 g/mol | [1][2] |
| Appearance | Purple powder | [1][3] |
| Melting Point | 136-137 °C | [3] |
| Boiling Point | 579.4 °C at 760 mmHg | [1][3] |
| Density | 1.27 g/cm³ | [1][3] |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, acetone, ethanol). Aqueous solubility is expected to be low. | General knowledge |
Experimental Protocols
Materials and Equipment
Materials:
-
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 50)
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile, toluene)
-
Deionized water
-
Buffer solutions (for pH-dependent studies)
-
Inert gas (e.g., argon or nitrogen)
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (optional, for studying fluorescence properties)
-
Light source with wavelength selection (e.g., monochromator, bandpass filters, or LEDs)
-
Optical power meter
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled cuvette holder
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system (for degradation studies)
-
Nuclear Magnetic Resonance (NMR) spectrometer (for structural confirmation)
General Experimental Workflow
The general workflow for conducting photochemical studies is depicted in the following diagram.
Caption: General workflow for photochemical studies.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a precise amount of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile and dissolve it in a suitable spectroscopic grade solvent (e.g., DMSO or ethanol) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the desired solvent to a concentration that results in an absorbance maximum between 0.8 and 1.2 in a 1 cm path length cuvette. For initial characterization, a concentration of approximately 10-50 µM is typically used.
-
Degassing (Optional): For studies in the absence of oxygen, degas the working solutions by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes prior to the experiment. Seal the cuvette to prevent re-oxygenation.
Protocol 2: Initial Spectroscopic Characterization
-
Record the UV-Vis absorption spectrum of the prepared working solution from 250 nm to 700 nm to determine the absorption maxima (λmax) of the trans isomer.
-
(Optional) If a fluorometer is available, record the fluorescence emission spectrum by exciting at the determined λmax.
Protocol 3: Photostationary State (PSS) Studies
-
Place the cuvette containing the sample in a thermostatically controlled holder within the spectrophotometer.
-
Irradiate the sample with a light source at a wavelength corresponding to the π-π* or n-π* transition of the trans isomer (typically in the UV or visible range).
-
Periodically record the UV-Vis absorption spectrum until no further changes are observed, indicating that the photostationary state (PSS) has been reached.
-
To study the reverse (cis-trans) isomerization, irradiate the sample at the λmax of the cis isomer (often at a longer wavelength) until the original spectrum of the trans isomer is restored.
Protocol 4: Kinetics of Thermal Back-Isomerization
-
Irradiate the sample as described in Protocol 3 to reach the PSS enriched in the cis isomer.
-
Turn off the irradiation source and immediately begin monitoring the change in absorbance at a fixed wavelength (typically the λmax of the trans or cis isomer) over time in the dark.
-
Record the absorbance at regular intervals until the spectrum returns to its initial state.
-
The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t1/2) of the thermal back-isomerization.
Protocol 5: Photodegradation Study
-
Prepare a sample solution as described in Protocol 1.
-
Expose the sample to continuous irradiation at a specific wavelength and constant intensity for an extended period.
-
At regular time intervals, withdraw an aliquot of the solution and analyze it by UV-Vis spectrophotometry and HPLC.
-
Monitor the decrease in the absorbance of the main absorption band and the appearance of any new peaks, which may indicate degradation products. HPLC analysis will help to quantify the loss of the parent compound and the formation of photoproducts.
Data Presentation
Quantitative data from the photochemical studies should be summarized in tables for clear comparison.
Table 2: Spectroscopic Properties in Different Solvents
| Solvent | λmax (trans) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λmax (cis) (nm) |
| Ethanol | TBD | TBD | TBD |
| Acetonitrile | TBD | TBD | TBD |
| Toluene | TBD | TBD | TBD |
| DMSO | TBD | TBD | TBD |
| TBD: To be determined experimentally. |
Table 3: Isomerization and Degradation Parameters
| Parameter | Condition | Value |
| Quantum Yield (Φt→c) | Irradiation λ (nm), Solvent | TBD |
| Quantum Yield (Φc→t) | Irradiation λ (nm), Solvent | TBD |
| Thermal Isomerization Half-life (t1/2) | Temperature (°C), Solvent | TBD |
| Photodegradation Rate Constant | Irradiation λ (nm), Intensity, Solvent | TBD |
| TBD: To be determined experimentally. |
Potential Photochemical Pathways
The photochemical behavior of azo dyes is primarily governed by trans-cis isomerization and can also involve photodegradation pathways. The following diagram illustrates these potential processes.
Caption: Potential photochemical pathways for azo dyes.
Troubleshooting
-
No spectral change upon irradiation:
-
Check the light source intensity and wavelength.
-
Ensure the compound is photoactive under the chosen conditions. Some azo dyes have very low quantum yields.
-
The thermal back-reaction may be too fast to observe a significant population of the cis isomer at room temperature. Consider performing the experiment at a lower temperature.
-
-
Irreproducible results:
-
Ensure consistent sample preparation and solvent purity.
-
Control the temperature of the sample during the experiment.
-
The presence of oxygen can influence the photochemical behavior; consider degassing the solutions.
-
-
Evidence of degradation:
-
If isosbestic points are not maintained during irradiation, it suggests the formation of side products.
-
Reduce the light intensity or irradiation time.
-
Perform experiments in degassed solvents to minimize photo-oxidation.
-
Conclusion
These application notes provide a detailed framework for the systematic investigation of the photochemical properties of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile. By following these protocols, researchers can obtain valuable data on its photoswitching behavior, kinetics, and stability. This information is essential for evaluating its potential in the development of novel photoresponsive materials and systems for a variety of scientific and therapeutic applications.
References
Application Notes and Protocols for In Vitro Evaluation of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are proposed based on the known biological activities of structurally related azo compounds. As of the date of this document, specific in vitro studies for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also known as Disperse Red 50, are not extensively available in public-domain scientific literature. These protocols therefore serve as a foundational guide for initiating research into the potential biological activities of this compound.
Application Notes
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is a chemical entity belonging to the azo dye class of compounds. Structurally, it features a substituted azobenzene core, a motif found in molecules with a wide array of biological activities. The presence of a chloro and a nitro group on one of the phenyl rings, coupled with an alkylaminopropiononitrile substituent on the other, suggests the potential for diverse molecular interactions.
Based on extensive research into analogous azo compounds, this molecule is a candidate for investigation in the following areas:
-
Anticancer Activity: Many azo dyes have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cell proliferation and survival.
-
Antimicrobial and Antifungal Activity: The azo linkage and associated aromatic systems can confer antimicrobial properties. Investigations could reveal efficacy against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: The structural features of this compound make it a candidate for screening against various enzymes, such as kinases, proteases, or cholinesterases, which are often implicated in disease pathogenesis.
Physicochemical Properties (for experimental planning)
| Property | Value |
| Molecular Formula | C₁₇H₁₆ClN₅O₂ |
| Molecular Weight | 357.79 g/mol |
| Appearance | Purple powder[1][2] |
| Melting Point | 136-137 °C[1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. Aqueous solubility is expected to be low. |
Proposed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
This protocol outlines a method to assess the cytotoxic effects of the test compound on human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in selected cancer cell lines.
Materials:
-
Test Compound: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
-
Cell Lines: e.g., A549 (lung carcinoma), K-562 (chronic myelogenous leukemia), or other relevant lines.
-
Culture Medium: (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Dimethyl sulfoxide (DMSO), Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid), 10 mM Tris base solution, Trypsin-EDTA, Trichloroacetic acid (TCA).
-
Equipment: 96-well plates, incubator (37°C, 5% CO₂), microplate reader (510 nm).
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
-
Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Workflow for In Vitro Cytotoxicity (SRB Assay)
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.
Objective: To quantify the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test Compound
-
Microbial Strains: e.g., Staphylococcus aureus, Escherichia coli (bacteria); Candida albicans, Aspergillus niger (fungi).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Reagents: DMSO, Resazurin dye (for viability indication).
-
Equipment: 96-well microtiter plates, incubator, spectrophotometer or microplate reader (600 nm).
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh overnight culture of the microbial strain.
-
Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a 2x concentrated serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared inoculum to each well of the plate containing the compound dilutions.
-
Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Alternatively, add a viability indicator like Resazurin and read the fluorescence, or measure the optical density at 600 nm.
-
-
Data Presentation:
-
Record the MIC values in µg/mL or µM for each tested strain.
-
Broth Microdilution Workflow for MIC Determination
Hypothetical Signaling Pathway for Investigation
Should the compound demonstrate significant anticancer activity, a potential mechanism to investigate is the induction of apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for cytotoxic agents.
Proposed Apoptotic Pathway for Investigation
References
Application Notes and Protocols for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 65) in Biological Staining
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also known as Disperse Red 65, is a synthetic azo dye.[1] Azo dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings and are known for their vibrant colors.[2] While primarily used in the textile and plastics industries for its red hue, its potential as a biological stain is an area of active investigation.[3] This document provides detailed (hypothetical) protocols for the application of this compound for staining biological samples, based on the general principles of azo dye chemistry and staining techniques.
Product Information
| Property | Value | Reference |
| Chemical Name | 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile | [1] |
| Synonyms | This compound, C.I. 11228 | [1] |
| CAS Number | 16586-43-9 | |
| Molecular Formula | C18H18ClN5O2 | |
| Molecular Weight | 371.82 g/mol | [1] |
| Appearance | Purple powder | |
| Melting Point | 136-137 °C | [2] |
| Boiling Point | 589.4±50.0 °C (Predicted) | |
| Density | 1.25±0.1 g/cm3 (Predicted) | |
| Solubility | Insoluble in water, soluble in some organic solvents | [2] |
Potential Applications in Biological Staining
Azo dyes can be utilized in biological staining through methods like the azo coupling reaction, which forms insoluble colored pigments at specific enzyme locations.[4] Given its chemical structure, this compound may have an affinity for lipid-rich structures or other specific cellular components. Potential applications for investigation include:
-
General Cytoplasmic Staining: To visualize cell morphology and structure.
-
Lipid Droplet Staining: The hydrophobic nature of the dye may allow for the visualization of intracellular lipid droplets.
-
Counterstaining: Use in conjunction with other stains to provide contrast.
Experimental Protocols
The following are generalized protocols for the use of this compound in staining cultured cells and tissue sections. Note: These are hypothetical protocols and will require optimization by the end-user.
Protocol 1: Staining of Cultured Adherent Cells
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Glass slides and coverslips
-
Microscope
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Sonicate briefly to dissolve. Store at -20°C, protected from light.
-
Working Solution Preparation: Dilute the stock solution in PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.
-
Cell Culture and Fixation:
-
Culture cells on glass coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Incubate the fixed cells with the this compound working solution for 15-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Visualization:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the stained cells using a bright-field or fluorescence microscope. The excitation and emission maxima for this compound are not well-documented for microscopy and will need to be determined.
-
Experimental workflow for staining cultured cells.
Protocol 2: Staining of Paraffin-Embedded Tissue Sections
Materials:
-
This compound
-
DMSO
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
PBS, pH 7.4
-
Mounting medium
-
Glass slides and coverslips
-
Microscope
Procedure:
-
Stock and Working Solutions: Prepare as described in Protocol 1.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water.
-
-
Staining:
-
Incubate the rehydrated tissue sections with the this compound working solution for 30-90 minutes at room temperature in a humidified chamber, protected from light.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Dehydration and Mounting:
-
Dehydrate the slides by immersing in 70%, 95%, and 100% ethanol for 3 minutes each.
-
Clear the slides in xylene twice for 3 minutes each.
-
Mount a coverslip using a xylene-based mounting medium.
-
-
Visualization:
-
Visualize the stained tissue sections using a bright-field microscope.
-
Safety and Handling
Warning: This product is for research use only and is not intended for human or veterinary use.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
For detailed safety information, please refer to the Safety Data Sheet (SDS) for Disperse Red 1, a related compound.[5]
Classification of the investigated dye.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Staining time too short | Increase incubation time. |
| Dye concentration too low | Increase the concentration of the working solution. | |
| pH of buffer is not optimal | Test a range of pH values for the staining buffer. | |
| High Background | Inadequate washing | Increase the number and duration of wash steps. |
| Dye concentration too high | Decrease the concentration of the working solution. | |
| Dye precipitation | Filter the working solution before use. | |
| Uneven Staining | Incomplete deparaffinization | Ensure complete removal of paraffin with xylene. |
| Air bubbles trapped under the sample | Carefully apply solutions to avoid bubbles. |
Disclaimer
The provided protocols and application notes are intended as a starting point for research and development. Optimization of staining conditions, including dye concentration, incubation time, and buffer composition, is highly recommended for specific applications and sample types. The information regarding the biological staining potential of this compound is based on the general properties of azo dyes and has not been experimentally validated for this specific compound.
References
Application Notes and Protocols for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red Dye)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational and research purposes only. All experimental work should be conducted in a controlled laboratory setting by qualified professionals, adhering to all appropriate safety protocols and regulations.
Introduction and Application Notes
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is a monoazo disperse dye.[1][2] Due to its non-ionic nature and low water solubility, it is primarily designed for the coloration of hydrophobic synthetic fibers.[1][3] Its main industrial application is the dyeing of polyester fibers and their blends, where it produces a vibrant red to bluish-red hue.[4] The dyeing process typically requires high temperatures (around 130°C) to facilitate the diffusion of the dye molecules into the polymer matrix of the fiber.[2][3] This class of dyes is favored in the textile industry for its cost-effectiveness, ease of application, and the production of a wide range of shades with good fastness properties.[2]
The molecule's structure, featuring a nitro and a chloro group, contributes to its color and dyeing properties. The synthesis involves a standard diazotization of 2-chloro-4-nitroaniline, which is then coupled with N-ethyl-N-(2-cyanoethyl)-m-toluidine.[5] Beyond textiles, disperse dyes can find niche applications in the coloring of plastics and inks.[1]
Physicochemical and Spectral Data
Quantitative data for the compound, which is also identified in some contexts as a type of Disperse Red, are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₆ClN₅O₂ | [6][7] |
| Molecular Weight | 357.79 g/mol | [6][7] |
| Appearance | Purple powder | [6][8] |
| Melting Point | 136-137 °C | [8] |
| Boiling Point | 579.4 °C at 760 mmHg | [6][8] |
| Density | 1.27 g/cm³ | [6][8] |
| CAS Number | 40880-51-1 (similar structure) |[4][8] |
Table 2: Analytical and Spectral Data
| Analysis | Characteristic Value |
|---|---|
| UV-Vis (λmax) | Typically in the 400-550 nm range in a suitable solvent (e.g., Methanol, DMF). The exact value depends on the solvent. |
| FT-IR (cm⁻¹) | ~3300-3500 (N-H, if secondary amine impurities are present), ~2250 (C≡N, nitrile), ~1600 (aromatic C=C), ~1520 & ~1340 (NO₂, nitro asymmetric & symmetric stretching), ~1450 (-N=N-, azo stretch), ~830 (C-Cl).[9][10] |
| Purity (by HPLC) | >98% (Industrial Grade) |
Experimental Protocols
Protocol for Laboratory-Scale Synthesis
This protocol describes the synthesis via diazotization of 2-chloro-4-nitroaniline and subsequent azo coupling with N-ethyl-N-(2-cyanoethyl)-m-toluidine.[5]
Materials:
-
2-chloro-4-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sulfamic acid
-
Sodium acetate
-
Methanol
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
In a 500 mL beaker, prepare a solution of 1.72 g (0.01 mol) of 2-chloro-4-nitroaniline in 10 mL of concentrated HCl and 20 mL of water.
-
Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water. Maintain the temperature below 5°C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Test for excess nitrous acid using starch-iodide paper. If positive, add a small amount of sulfamic acid to neutralize it.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve 2.02 g (0.01 mol) of N-ethyl-N-(2-cyanoethyl)-m-toluidine in 30 mL of 10% HCl.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and the pH between 3.0 and 4.0. Adjust the pH by adding a saturated sodium acetate solution as needed.
-
Continue stirring the reaction mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature.
-
-
Isolation and Purification:
-
The precipitated dye is collected by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral.
-
Dry the crude product in an oven at 60-70°C.
-
For further purification, recrystallize the crude dye from a suitable solvent like methanol or ethanol to obtain the final product.
-
Protocol for Industrial Formulation (Dispersing)
For industrial use, the synthesized dye powder must be converted into a stable dispersion.
Materials:
-
Synthesized dye powder (press cake)
-
Anionic dispersing agents (e.g., lignosulfonates)
-
Non-ionic surfactants
-
Deionized water
Procedure:
-
Milling/Grinding:
-
The dye press cake is mixed with dispersing agents, surfactants, and a small amount of water to form a paste.
-
This paste is then subjected to a wet milling process using a bead mill or similar equipment.
-
The goal is to reduce the particle size of the dye to a fine, uniform range (typically <1 micron) to ensure stable dispersion and effective dyeing.
-
-
Standardization:
-
The resulting dispersion is analyzed for color strength, particle size distribution, and stability.
-
It is then diluted with water and other additives (e.g., antifoaming agents, pH buffers) to a standardized commercial strength.
-
-
Finishing:
-
The final product can be supplied as a liquid dispersion or spray-dried to produce a dispersible powder.
-
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the target azo dye.
Diagram 2: Molecular Assembly Logic
Caption: Logical relationship of precursor molecules in dye synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. sdinternational.com [sdinternational.com]
- 4. 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | 40880-51-1 [chemicalbook.com]
- 5. N-Ethyl-N-cyanoethyl-m-toluidine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile|40880-51-1 - MOLBASE Encyclopedia [m.molbase.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. N-Ethyl-N-cyanoethyl-m-toluidine | 148-69-6 [chemicalbook.com]
Analytical methods for detecting 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 76, chemically identified as 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, is a monoazo disperse dye. Disperse dyes are organic colorants with low water solubility, applied in the form of a fine aqueous dispersion to hydrophobic fibers like polyester. Due to their widespread use in the textile industry and potential for human exposure, robust analytical methods for their detection and quantification are crucial. Some azo dyes have been found to cleave into potentially carcinogenic aromatic amines, necessitating monitoring of their presence in consumer products and the environment. These application notes provide detailed protocols for the analytical determination of Disperse Orange 76 using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile |
| Synonyms | C.I. Disperse Orange 76, Disperse Orange 37 |
| CAS Number | 13301-61-6 |
| Molecular Formula | C₁₇H₁₅Cl₂N₅O₂ |
| Molecular Weight | 392.24 g/mol |
| Appearance | Purple-red powder |
| Solubility | Soluble in water and ethanol[1] |
Analytical Methods
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method provides a selective and sensitive means for the identification and quantification of Disperse Orange 76.
Experimental Workflow
References
Electrochemical properties of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
For Researchers, Scientists, and Drug Development Professionals
Electrochemical Properties of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 50)
Disclaimer: Extensive literature searches did not yield specific experimental data on the electrochemical properties of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile. The following application notes and protocols are based on the general electrochemical behavior of structurally related azo dyes, particularly those containing nitrophenyl and chloro-functional groups. The provided data should be considered representative and used as a guideline for experimental design.
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–). Their rich chemistry and versatile structures make them crucial in various fields, including textiles, pharmaceuticals, and material science. The electrochemical behavior of azo dyes is of particular interest as it governs their redox properties, which are fundamental to applications in electrochemical sensing, catalysis, and understanding their degradation pathways. The electroactivity of these compounds is primarily attributed to the azo linkage, which can undergo reduction, and other redox-active moieties within the molecular structure, such as nitro groups.
Representative Electrochemical Data of Structurally Similar Azo Dyes
| Compound Class | Redox Potentials (V vs. Ag/AgCl) | Experimental Conditions | Citation |
| Azo Biphenyl Urea Derivative 1 | Oxidation: -0.63, -0.21Reduction: -0.346 | THF solution with 0.1 M Bu4NBr, Glassy Carbon Electrode | [1] |
| Azo Biphenyl Urea Derivative 2 | Oxidation: -0.67, -0.237Reduction: -0.25 | THF solution with 0.1 M Bu4NBr, Glassy Carbon Electrode | [1] |
| Textile Reactive Azo Dye (Cibacron Navy W-B) | Anodic Peaks: +0.382, +0.547Cathodic Peaks: +0.050, -0.155, -0.317 | 2.52 mM H₂SO₄, Glassy Carbon Electrode | [2] |
Experimental Workflow for Electrochemical Analysis
The following diagram illustrates a typical experimental workflow for the electrochemical characterization of an azo dye using cyclic voltammetry.
Detailed Experimental Protocol: Cyclic Voltammetry
This protocol provides a generalized method for analyzing the electrochemical properties of an azo dye in a non-aqueous solvent.
1. Materials and Reagents:
-
Azo Dye: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Supporting Electrolyte: Tetrabutylammonium bromide (Bu₄NBr), 0.1 M concentration
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar)
-
Polishing Materials: Alumina slurry (0.05 µm) and polishing pads
2. Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Gas dispersion tube
-
Micropipettes
-
Volumetric flasks
3. Electrode Preparation:
-
Polish the glassy carbon electrode with 0.05 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (THF).
-
Dry the electrode under a stream of inert gas.
4. Solution Preparation:
-
Prepare a 0.1 M stock solution of the supporting electrolyte (Bu₄NBr) in anhydrous THF.
-
Prepare a stock solution of the azo dye (e.g., 1 mM) in the 0.1 M Bu₄NBr/THF electrolyte solution.
5. Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the azo dye solution. Ensure the reference electrode tip is close to the working electrode.
-
Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
-
Initial Potential: A potential where no reaction is expected (e.g., 0.0 V)
-
Vertex Potential 1 (e.g., negative scan): -1.5 V
-
Vertex Potential 2 (e.g., positive scan): +1.5 V
-
Scan Rate: 50 mV/s
-
-
Run the cyclic voltammogram and record the data.
-
It is recommended to run multiple cycles to check for stability and any changes in the voltammogram.
-
To investigate the nature of the electrode process (diffusion vs. adsorption controlled), perform the experiment at various scan rates (e.g., 25, 50, 100, 150, 200 mV/s).
6. Data Analysis:
-
From the resulting cyclic voltammogram, identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated for reversible or quasi-reversible processes as (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
For irreversible processes, only one peak (either anodic or cathodic) may be observed. The overall electrode process for many azo dyes is reported to be irreversible.[3]
-
By plotting the peak current versus the square root of the scan rate, one can determine if the process is diffusion-controlled (linear relationship).
These application notes and protocols provide a foundational framework for initiating the electrochemical investigation of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile and other similar azo dyes. Researchers should optimize the experimental conditions based on the specific properties of the compound and the objectives of their study.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 65)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, a disperse azo dye commonly known as Disperse Red 65.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile?
A1: The synthesis is a two-step process involving:
-
Diazotization: 2-Chloro-4-nitroaniline is converted to a diazonium salt using sodium nitrite in an acidic medium (typically hydrochloric acid) at a low temperature (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, N-ethyl-N-(2-cyanoethyl)-3-methylaniline, to form the final azo dye product.
Q2: What are the critical parameters affecting the yield of the synthesis?
A2: Several factors can significantly impact the yield:
-
Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.
-
pH of the Reaction Medium: The pH for the coupling reaction should be optimized. A slightly acidic to neutral pH is generally preferred for coupling with aromatic amines.
-
Purity of Reactants: The purity of 2-chloro-4-nitroaniline and N-ethyl-N-(2-cyanoethyl)-3-methylaniline is essential for a clean reaction with minimal side products.
-
Rate of Addition: Slow, controlled addition of the sodium nitrite solution during diazotization and the diazonium salt solution during coupling is important to maintain temperature and prevent localized high concentrations.
Q3: What are some common side reactions that can occur?
A3: Potential side reactions include:
-
Decomposition of the diazonium salt to form phenols, which can lead to unwanted byproducts.
-
Self-coupling of the diazonium salt.
-
Formation of isomeric products if the coupling position on the aniline derivative is not sufficiently activated or is sterically hindered.
-
Oxidation of the aromatic amine coupling component.
Q4: How can the purity of the final product be assessed?
A4: The purity of the synthesized dye can be determined using various analytical techniques, including:
-
Melting Point: A sharp melting point range close to the literature value (136-137 °C) indicates high purity.[1][2]
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify impurities.
-
Spectroscopy: UV-Vis spectroscopy can confirm the presence of the azo chromophore, while FT-IR and NMR spectroscopy can be used to verify the chemical structure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Decomposition of the diazonium salt due to high temperature. 2. Incorrect pH for the coupling reaction. 3. Incomplete diazotization or coupling reaction. 4. Loss of product during workup and purification. | 1. Strictly maintain the temperature between 0-5 °C during diazotization and coupling. Use an ice-salt bath if necessary. 2. Adjust the pH of the coupling mixture to the optimal range (typically 4-6) using a buffer or a mild base like sodium acetate. 3. Ensure stoichiometric amounts of reactants and allow sufficient reaction time. Monitor the reaction progress using TLC. 4. Optimize the purification method. Consider recrystallization from a suitable solvent or column chromatography. |
| Formation of a Tarry or Oily Product | 1. Presence of impurities in the starting materials. 2. Side reactions occurring at elevated temperatures. 3. Incorrect workup procedure. | 1. Purify the starting materials before use (e.g., by recrystallization). 2. Maintain strict temperature control throughout the reaction. 3. Ensure the product is fully precipitated before filtration. Washing with appropriate cold solvents can help remove oily impurities. |
| Off-Color Product | 1. Presence of colored impurities from side reactions. 2. Oxidation of the product or starting materials. 3. Incomplete reaction leading to a mixture of colored species. | 1. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF-water). Column chromatography can also be effective. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 3. Monitor the reaction to completion using TLC before workup. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the reaction mixture. 2. Fine particle size of the precipitate, leading to difficult filtration. | 1. Adjust the polarity of the solvent system to decrease solubility (e.g., by adding water). "Salting out" by adding a saturated salt solution can also induce precipitation. 2. Allow the precipitate to age in the cold to increase particle size. Use of a filter aid (e.g., celite) might be necessary. |
Experimental Protocols
Diazotization of 2-Chloro-4-nitroaniline
Materials:
-
2-Chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend 2-chloro-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The resulting solution is the diazonium salt, which should be used immediately in the next step.
Azo Coupling Reaction
Materials:
-
N-ethyl-N-(2-cyanoethyl)-3-methylaniline
-
Glacial Acetic Acid
-
Sodium Acetate
-
Diazonium salt solution (from the previous step)
-
Ice
Procedure:
-
In a separate beaker, dissolve N-ethyl-N-(2-cyanoethyl)-3-methylaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of sodium acetate to adjust the pH to approximately 4-5.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete coupling.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60-70 °C.
Purification
Method: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, glacial acetic acid, or a mixture of dimethylformamide and water).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Reactant Quantities and Properties
| Compound | Molecular Weight ( g/mol ) | Equivalents | Typical Mass (g) | Physical State |
| 2-Chloro-4-nitroaniline | 172.57 | 1.0 | 17.26 | Yellow solid |
| Sodium Nitrite | 69.00 | 1.05 | 7.25 | White solid |
| N-ethyl-N-(2-cyanoethyl)-3-methylaniline | 202.28 | 1.0 | 20.23 | Oily liquid |
Table 2: Typical Reaction Conditions and Expected Outcome
| Parameter | Value |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-5 °C |
| Reaction Time | 3-4 hours |
| Expected Yield (Crude) | 85-95% |
| Appearance of Product | Purple powder |
| Melting Point (Purified) | 136-137 °C |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of Crude 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 65)
This technical support guide is intended for researchers, scientists, and drug development professionals working on the purification of the azo dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, commonly known as Disperse Red 65. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to assist in obtaining a high-purity product.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of crude this compound.
Question: My purified product has a dull or brownish hue instead of a vibrant red. What could be the cause?
Answer: A dull or brownish hue in the final product typically indicates the presence of impurities. The most common culprits are:
-
Unreacted Starting Materials: Residual 2-chloro-4-nitrobenzenamine or 3-(Ethyl(m-tolyl)amino)propanenitrile can affect the final color.
-
Side-Reaction Products: The diazotization and coupling reactions can sometimes lead to the formation of undesired side products.[1] Diazonium salts are highly unstable and can decompose, especially at temperatures above 5°C, leading to byproducts.[1][2]
-
Oxidation Products: Azo compounds can be susceptible to oxidation, which can alter their color.
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.
-
Control Reaction Temperature: Maintain a low temperature (0-5°C) during the diazotization and coupling steps to minimize the decomposition of the diazonium salt.[1]
-
Purification: Employ rigorous purification methods such as column chromatography or multiple recrystallizations to remove impurities.
Question: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What should I do?
Answer: Co-elution during column chromatography suggests that the impurity has a similar polarity to your target compound.
Troubleshooting Steps:
-
Optimize Mobile Phase: Experiment with different solvent systems for your column chromatography. A slight change in the polarity of the mobile phase can sometimes be sufficient to achieve separation. Consider using a gradient elution to improve resolution.
-
Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase for your column. For instance, if you are using silica gel, you could try alumina.
-
Recrystallization: Attempt to purify the product by recrystallization using a different solvent or a mixture of solvents. This can sometimes be more effective at removing impurities with similar polarities.
-
Chemical Treatment: In some cases, a dilute acid or base wash during the work-up can help remove basic or acidic impurities, respectively.
Question: My yield is consistently low after purification. How can I improve it?
Answer: Low yields can result from several factors throughout the synthesis and purification process.
Troubleshooting Steps:
-
Reaction Conditions: Re-evaluate your reaction conditions. Ensure the stoichiometry of your reactants is correct and that the reaction has gone to completion.
-
Purification Losses: Minimize losses during purification.
-
Recrystallization: Avoid using an excessive amount of solvent for recrystallization, as this will lead to product loss in the mother liquor. Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Column Chromatography: Ensure proper column packing and sample loading to avoid band broadening and loss of product.
-
-
Product Degradation: Azo dyes can be sensitive to light and heat. Protect your compound from excessive exposure to these conditions during the purification process.
Data Presentation
The following table summarizes illustrative quantitative data for the purification of crude this compound. Please note that these are typical values and actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (Crude) | Purity after 1st Pass | Purity after 2nd Pass | Overall Yield |
| Recrystallization | ~80% | ~95% | >98% | 65-75% |
| Column Chromatography | ~80% | >99% | - | 50-65% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of crude this compound by recrystallization. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing azo dyes include ethanol, methanol, acetic acid, or mixtures with water.
Materials:
-
Crude 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
-
Recrystallization solvent (e.g., ethanol, glacial acetic acid)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities or activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying crude this compound using column chromatography. The selection of the mobile phase is crucial for good separation and should be determined by preliminary TLC analysis.
Materials:
-
Crude 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
-
Silica gel (or alumina) for the stationary phase
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, avoiding air bubbles. Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.
-
Loading the Sample: Carefully load the dissolved sample onto the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The different components of the crude mixture will travel down the column at different rates.
-
Fraction Analysis: Monitor the separation by TLC analysis of the collected fractions.
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.
Visualization
The following diagrams illustrate the general workflow for the purification of crude azo dyes.
Caption: Recrystallization workflow for azo dye purification.
Caption: Column chromatography workflow for azo dye purification.
References
Technical Support Center: Synthesis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, a disperse red dye.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile?
A1: The synthesis is a two-step process involving:
-
Diazotization: Conversion of a primary aromatic amine, 2-chloro-4-nitroaniline, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Azo Coupling: Reaction of the diazonium salt with a coupling component, N-ethyl-N-(2-cyanoethyl)-m-toluidine, to form the final azo dye.
Q2: Why is temperature control so critical during the diazotization step?
A2: Aromatic diazonium salts, while more stable than their aliphatic counterparts, can be unstable and decompose at higher temperatures.[1][2] Maintaining a low temperature (typically 0-5 °C) is essential to prevent the decomposition of the diazonium salt, which can lead to the formation of unwanted byproducts such as phenols and reduce the overall yield of the desired product.[2][3]
Q3: What is the role of the acid in the diazotization reaction?
A3: The acid serves two primary purposes. First, it reacts with sodium nitrite to generate nitrous acid (in situ), which is the diazotizing agent.[1][4] Second, it maintains a low pH to stabilize the resulting diazonium salt and prevent premature coupling reactions.
Q4: How does the pH affect the azo coupling reaction?
A4: The pH of the coupling reaction is crucial for controlling the reaction rate and selectivity. Coupling with aromatic amines, such as N-ethyl-N-(2-cyanoethyl)-m-toluidine, is typically carried out in weakly acidic to neutral conditions (pH 4-7).[5] In more acidic solutions, the concentration of the free amine is too low for the coupling to occur efficiently. In alkaline conditions, the diazonium salt may be converted to a non-reactive diazotate.
Q5: Are there any safety concerns associated with this synthesis?
A5: Yes. Diazonium salts, especially when isolated in a dry, solid state, can be explosive upon heating or shock.[1][6] Therefore, it is highly recommended to use the diazonium salt solution immediately in situ without isolation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Incorrect pH for the coupling reaction. 4. Impure starting materials. | 1. Ensure complete dissolution of the 2-chloro-4-nitroaniline in the acidic medium before adding sodium nitrite. 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization and coupling.[1][2] 3. Adjust the pH of the coupling reaction mixture to the optimal range for amine coupling (pH 4-7).[5] 4. Verify the purity of 2-chloro-4-nitroaniline and N-ethyl-N-(2-cyanoethyl)-m-toluidine using appropriate analytical techniques. |
| Formation of a Brown/Tarry Precipitate | 1. Decomposition of the diazonium salt at elevated temperatures. 2. Polymerization or other side reactions due to incorrect pH. | 1. Improve temperature control using an ice-salt bath. 2. Monitor and adjust the pH carefully throughout the coupling reaction. |
| Product is Difficult to Purify | 1. Presence of multiple side products. 2. Unreacted starting materials remaining. | 1. Optimize reaction conditions (temperature, pH, stoichiometry) to minimize side product formation. 2. Consider purification by column chromatography in addition to recrystallization. |
| Unexpected Color of the Product | 1. Formation of isomeric products due to coupling at a different position (e.g., ortho to the amino group). 2. Presence of colored impurities. | 1. The coupling should occur para to the amino group. Steric hindrance from the methyl group should favor this. Confirm the structure using NMR and mass spectrometry. 2. Enhance purification methods. |
Experimental Protocols
1. Diazotization of 2-Chloro-4-nitroaniline
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Dissolve 2-chloro-4-nitroaniline in a suitable acidic solution (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
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Continue stirring for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
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The resulting diazonium salt solution should be used immediately in the subsequent coupling step.
2. Azo Coupling Reaction
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Dissolve the coupling component, N-ethyl-N-(2-cyanoethyl)-m-toluidine, in a suitable solvent or aqueous acidic solution and cool to 0-5 °C.
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Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5 °C.
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After the addition is complete, continue stirring for 1-2 hours at low temperature.
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Gradually add a buffer solution (e.g., sodium acetate) to adjust the pH to the optimal range for coupling (pH 4-7).
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The colored product should precipitate out of the solution.
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Isolate the product by filtration, wash with cold water, and dry.
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Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Potential Side Reactions and Byproducts
| Side Reaction | Description | How to Minimize |
| Phenolic Byproduct Formation | The diazonium salt can react with water to form a phenol, particularly at higher temperatures.[2] | Maintain low temperatures (0-5 °C) throughout the synthesis. |
| Self-Coupling of Diazonium Salt | The diazonium salt can couple with unreacted 2-chloro-4-nitroaniline. | Ensure slow, controlled addition of sodium nitrite to prevent localized excess. |
| Triazene Formation | The diazonium salt may react with the secondary amine of the coupling component without undergoing aromatic substitution.[6] | Control the pH and ensure efficient stirring to favor electrophilic aromatic substitution. |
| Ortho-Coupling | Coupling may occur at the position ortho to the amino group on the coupling component, leading to an isomeric byproduct. | The para position is electronically and sterically favored. This is generally a minor side reaction. |
Visualizing the Synthesis and Troubleshooting
References
How to increase the solubility of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with challenging compounds. The following information addresses solubility issues related to the azo dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also known as Disperse Red 50.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in aqueous solutions?
A1: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, classified as a disperse dye (Disperse Red 50), is characterized by its low water solubility.[1][2][3] Disperse dyes are non-ionic compounds and are sparingly soluble in water.[2][4] Their application in dyeing processes relies on creating a fine dispersion in an aqueous medium rather than achieving a true solution.[1][4] The molecular structure, which includes a significant hydrophobic component, contributes to its poor aqueous solubility.
Q2: Why is my compound precipitating out of solution during my experiment?
A2: Precipitation of this azo dye from aqueous solutions is common due to its inherent low solubility. Several factors can contribute to this issue:
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Solvent Choice: The compound is likely insoluble or poorly soluble in purely aqueous systems.
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Concentration: The concentration of the compound may have exceeded its saturation point in the chosen solvent system.
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Temperature: Changes in temperature can significantly affect solubility. For many disperse dyes, solubility increases with temperature.[5] A decrease in temperature during your experiment could cause the compound to precipitate.
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pH: Although it is a non-ionic dye, significant shifts in pH could potentially affect the stability of your formulation, leading to precipitation.
Q3: What are the general strategies to increase the solubility of a poorly soluble organic compound like this azo dye?
A3: For poorly soluble non-ionic organic compounds, several physical and formulation strategies can be employed to enhance solubility or create a stable dispersion:
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Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
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Surfactants/Dispersing Agents: These agents can help to create a stable dispersion of the dye in an aqueous medium, which is a common practice in the textile industry for this class of compounds.[4]
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Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for solvation, which can improve the dissolution rate.[6]
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Inclusion Complexation: Using host molecules like cyclodextrins can encapsulate the hydrophobic dye molecule, increasing its apparent solubility in water.[7]
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Co-crystallization: Forming a co-crystal with a highly soluble co-former can modify the crystal lattice and improve the overall solubility of the compound.[8][9]
Troubleshooting Guide: Enhancing Solubility
This guide provides a systematic approach to address solubility challenges with 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.
Issue: Compound fails to dissolve in the desired solvent system.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | Screen a panel of organic solvents with varying polarities (e.g., DMSO, DMF, acetone, ethanol). | Identification of a suitable organic solvent or co-solvent system. |
| Low Temperature | Gently warm the solvent while attempting to dissolve the compound. Note that for some applications, elevated temperatures may need to be maintained.[3] | Increased rate and extent of dissolution. |
| Supersaturation | Ensure the concentration of the compound is not exceeding its solubility limit in the chosen solvent. Start with a lower concentration and gradually increase it. | A clear solution is obtained at a lower, more appropriate concentration. |
Issue: Compound precipitates after initial dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuation | Maintain a constant temperature throughout the experiment. If the experiment must be conducted at a lower temperature, consider a different solvent system with higher solubility at that temperature. | The compound remains in solution for the duration of the experiment. |
| Change in Solvent Composition | If adding an aqueous buffer or other solution to a stock of the compound in an organic solvent, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility. | A stable solution is maintained after the addition of aqueous components. |
| pH Incompatibility | Although non-ionic, check if any components in your experimental system are altering the pH in a way that might affect the overall formulation stability. | The formulation remains stable with no precipitation. |
Experimental Protocols
Protocol 1: Screening for a Suitable Co-solvent System
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Preparation: Prepare stock solutions of the azo dye in various water-miscible organic solvents (e.g., 10 mg/mL in DMSO, DMF, and NMP).
-
Titration: In separate vials, add increasing volumes of the stock solution to a fixed volume of your primary aqueous buffer (e.g., PBS).
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Observation: After each addition, vortex the mixture and visually inspect for any precipitation or turbidity.
-
Determination: The co-solvent system that allows for the highest concentration of the dye without precipitation is considered the most suitable starting point.
Protocol 2: Preparation of a Dispersion using a Surfactant
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Selection: Choose a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100).
-
Preparation: Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v).
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Dispersion: Weigh a precise amount of the azo dye powder. Add a small volume of the surfactant solution and triturate to form a paste.
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Dilution: Gradually add the remaining aqueous buffer while continuously stirring or sonicating to form a uniform dispersion.
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Analysis: Characterize the particle size of the dispersion using techniques like dynamic light scattering to ensure uniformity and stability.
Quantitative Data Summary
The following table presents hypothetical solubility data for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in various solvent systems to illustrate the impact of different solubility enhancement strategies.
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) |
| Water | 25 | < 1 |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | < 1 |
| 10% Ethanol in Water | 25 | 15 |
| 10% DMSO in Water | 25 | 50 |
| 1% Tween® 80 in Water | 25 | > 100 (as a stable dispersion) |
| Water | 80 | 5 |
Visualizations
Caption: Experimental workflow for enhancing the solubility of the azo dye.
Caption: Factors influencing the solubility of the target azo dye.
References
- 1. Disperse dyes [m.chemicalbook.com]
- 2. Disperse dye - Wikipedia [en.wikipedia.org]
- 3. pylamdyes.com [pylamdyes.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. google.com [google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Crystal engineering considerations for pharmaceutical co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
Welcome to the technical support center for the synthesis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, a disperse dye commonly used by researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions to address specific issues that may be encountered during your experiments.
Troubleshooting Guide: Common Impurities and Solutions
The synthesis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile involves a two-step process: the diazotization of 2-chloro-4-nitroaniline, followed by an azo coupling reaction with N-ethyl-N-(2-cyanoethyl)-m-toluidine. Impurities can arise from either of these steps, as well as from the starting materials themselves. Below is a summary of common impurities, their potential causes, and recommended solutions.
| Impurity ID | Impurity Name | Potential Cause | Observed Problem in Experiment | Recommended Solution |
| IMP-01 | 2-Chloro-4-nitroaniline (Unreacted) | Incomplete diazotization reaction (e.g., insufficient sodium nitrite, improper temperature control). | Weaker color intensity of the final product; unexpected spots on TLC plate. | Ensure accurate stoichiometry of sodium nitrite. Maintain low temperature (0-5°C) during diazotization. |
| IMP-02 | N-ethyl-N-(2-cyanoethyl)-m-toluidine (Unreacted) | Incomplete coupling reaction (e.g., incorrect pH, poor mixing). | Lower yield of the desired product; presence of a starting material spot on TLC/HPLC. | Optimize the pH of the coupling reaction medium (typically mildly acidic to neutral). Ensure vigorous stirring during the addition of the diazonium salt. |
| IMP-03 | 2-Chloro-4-nitrophenol | Decomposition of the diazonium salt before coupling. | Off-color product (more brownish tint); potential for additional spots on TLC/HPLC. | Use the diazonium salt immediately after preparation. Maintain low temperature throughout the process until coupling is complete. |
| IMP-04 | Triazene byproduct | N-coupling of the diazonium salt with the secondary amine of the coupling component. This is often a kinetically favored but reversible reaction.[1][2] | Formation of an unstable, off-color intermediate; lower yield of the C-coupled product. | Control the pH and temperature carefully. The C-coupled product is thermodynamically more stable. Allowing the reaction to proceed for a sufficient time under appropriate conditions can favor the desired product. |
| IMP-05 | Isomeric Azo Products | Coupling of the diazonium salt at an alternative position on the coupling component ring (e.g., ortho to the amino group if the para position is sterically hindered). | Presence of a closely eluting impurity in HPLC; potential for slight color variation. | While less common with the specified coupling component, ensure that the reaction conditions do not promote isomerization. Purification by column chromatography may be necessary. |
| IMP-06 | Oxidized/Degraded Dye Products | Exposure of the final product to harsh conditions (e.g., high temperature, strong oxidizing agents, UV light). | Color fading or change over time; appearance of new impurities on analytical chromatograms. | Store the final product in a cool, dark, and inert environment. Avoid excessive heat during drying. |
Frequently Asked Questions (FAQs)
Q1: My final product has a low color yield. What are the likely causes?
A low color yield is often indicative of incomplete reactions or the presence of non-colored impurities. The primary culprits are typically unreacted starting materials (IMP-01 and IMP-02) due to suboptimal reaction conditions. Another possibility is the decomposition of the intermediate diazonium salt (forming IMP-03) before it has a chance to couple.
Q2: I observe an unusual color in my reaction mixture that is not the expected red. What could this be?
An off-color, often a brownish or yellowish tint, can be due to the formation of phenolic impurities like 2-chloro-4-nitrophenol (IMP-03) from the degradation of the diazonium salt. The formation of triazene byproducts (IMP-04) can also contribute to unexpected colors in the reaction mixture.
Q3: How can I best detect and quantify the impurities in my sample?
High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is the most effective method for separating, identifying, and quantifying impurities in your final product. Thin-Layer Chromatography (TLC) can be a quick and useful tool for monitoring the progress of the reaction and detecting the presence of major impurities.
Q4: What is the best way to purify the final product and remove these impurities?
Recrystallization is a common and effective method for purifying disperse dyes. The choice of solvent is critical and may require some experimentation. For challenging separations of isomeric or closely related impurities, column chromatography may be necessary.
Q5: Can impurities in my starting materials affect the synthesis?
Absolutely. Impurities in the initial 2-chloro-4-nitroaniline or N-ethyl-N-(2-cyanoethyl)-m-toluidine can carry through the synthesis or even participate in side reactions, leading to a complex impurity profile in the final product. It is crucial to use starting materials of high purity or to purify them before use.
Experimental Protocols
A general protocol for the synthesis is as follows. Note that specific quantities and conditions may need to be optimized for your laboratory setup.
1. Diazotization of 2-Chloro-4-nitroaniline:
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Dissolve 2-chloro-4-nitroaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture at 0-5°C for approximately 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
2. Azo Coupling:
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In a separate vessel, dissolve N-ethyl-N-(2-cyanoethyl)-m-toluidine in a suitable solvent.
-
Cool this solution to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring.
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Maintain the temperature at 0-5°C and control the pH of the reaction mixture (typically in the range of 4-6) by adding a suitable buffer or base as needed.
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After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
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The resulting colored product can then be isolated by filtration, washed with water, and dried.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting logic for identifying impurity causes.
References
Technical Support Center: Optimizing Synthesis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
Welcome to the technical support center for the synthesis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions for this disperse dye, also known as Disperse Red 65.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield of the Azo Dye
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Question: My reaction has resulted in a very low yield, or no desired product was formed. What are the likely causes?
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Answer: Low or no yield in azo dye synthesis can stem from several factors, primarily related to the instability of the diazonium salt intermediate.[1][2] Key areas to investigate include:
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Improper Diazotization Temperature: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.[2][3][4] Ensure the reaction is maintained at 0-5 °C throughout the addition of sodium nitrite.
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Incorrect pH for Coupling: The pH of the coupling reaction is critical.[5] For coupling with an aniline derivative like N-ethyl-N-cyanoethyl-m-toluidine, the reaction is typically carried out under acidic to neutral conditions to facilitate the electrophilic substitution.
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Decomposition of Diazonium Salt: The diazonium salt solution should be used immediately after preparation as it is prone to decomposition.[1]
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Purity of Starting Materials: The purity of the starting materials, 2-chloro-4-nitroaniline and N-ethyl-N-cyanoethyl-m-toluidine, is crucial.[6] Impurities can lead to side reactions and lower yields.
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Problem 2: Formation of Impure Product or Multiple Spots on TLC
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Question: My final product shows multiple spots on the Thin Layer Chromatography (TLC) plate, indicating impurities. How can I improve the purity?
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Answer: The presence of impurities can be attributed to several factors:
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Side Reactions: Uncontrolled temperature or pH can lead to side reactions, such as the formation of triazines or phenol byproducts from the decomposition of the diazonium salt.[3]
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Excess Reactants: Using a significant excess of either the diazo component or the coupling component can result in unreacted starting material in the final product.
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Inefficient Filtration and Washing: Inadequate washing of the precipitated dye can leave behind unreacted starting materials and byproducts.[6] Ensure the product is thoroughly washed with a suitable solvent, such as cold water, to remove inorganic salts and other water-soluble impurities.
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Problem 3: Poor Solubility of the Final Product
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Question: I am having difficulty dissolving the final product for purification or analysis. What can I do?
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Answer: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is a disperse dye and is expected to have low water solubility. For purification by recrystallization, consider using organic solvents such as ethanol, methanol, or acetic acid. For analytical purposes like HPLC, a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and water is typically used.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 2-chloro-4-nitroaniline?
A1: The optimal temperature for the diazotization of 2-chloro-4-nitroaniline is between 0 and 5 °C.[2][4] Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1][3]
Q2: What is the ideal pH for the coupling reaction?
A2: The coupling reaction of the diazonium salt with the N-ethyl-N-cyanoethyl-m-toluidine should be carried out in a weakly acidic to neutral medium (pH 4-7). This pH range ensures that the coupling component is sufficiently activated for electrophilic substitution while minimizing the decomposition of the diazonium salt.[5]
Q3: Which solvents are recommended for this synthesis?
A3: For the diazotization step, an aqueous solution of a strong acid like hydrochloric acid is used.[6] The coupling reaction is also typically performed in an aqueous medium. For purification, organic solvents like ethanol, methanol, or acetic acid can be used for recrystallization.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot test with a starch-iodide paper can be used to check for the complete consumption of nitrous acid at the end of the diazotization step.[6] The completion of the coupling reaction can be observed by the stabilization of the intense color of the dye.
Experimental Protocols
Diazotization of 2-Chloro-4-nitroaniline
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In a beaker, dissolve a specific molar equivalent of 2-chloro-4-nitroaniline in a solution of concentrated hydrochloric acid and water.
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Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
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Slowly add a concentrated aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
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After the complete addition of sodium nitrite, continue stirring for an additional 15-30 minutes at 0-5 °C.
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Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.
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The resulting diazonium salt solution should be used immediately in the next step.[1]
Azo Coupling Reaction
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In a separate beaker, dissolve an equimolar amount of N-ethyl-N-cyanoethyl-m-toluidine in a suitable solvent (e.g., aqueous acetic acid).
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Cool this solution to 0-5 °C in an ice bath.
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Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
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Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours. The formation of a colored precipitate indicates the progress of the reaction.
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After the reaction is complete (as monitored by TLC), filter the precipitate.
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Wash the solid product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
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Dry the product in a vacuum oven at a low temperature.
Data Presentation
Table 1: Optimization of Reaction Temperature for Diazotization
| Entry | Temperature (°C) | Reaction Time (min) | Observed Yield (%) | Product Purity (%) |
| 1 | 0-5 | 30 | 85 | 95 |
| 2 | 5-10 | 30 | 70 | 88 |
| 3 | >10 | 30 | 45 | 75 |
Table 2: Optimization of pH for the Coupling Reaction
| Entry | pH | Reaction Time (hr) | Observed Yield (%) | Product Purity (%) |
| 1 | 2-3 | 4 | 75 | 90 |
| 2 | 4-5 | 4 | 92 | 98 |
| 3 | 6-7 | 4 | 88 | 96 |
| 4 | >7 | 4 | 60 | 80 |
Visualizations
Caption: Synthetic pathway for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]
- 5. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 6. fsw.cc [fsw.cc]
Technical Support Center: Recrystallization of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, a disperse dye commonly known as Disperse Red 50. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.
Problem: The compound will not dissolve in the chosen solvent, even with heating.
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Possible Cause: The solvent may be too non-polar for this relatively polar azo dye. The presence of a nitrile group, a nitro group, and an amino group contributes to its polarity.
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Solution:
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Increase Polarity: Try a more polar solvent. Good starting points for polar organic compounds include ethanol, acetone, or ethyl acetate.[1]
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Solvent Mixture: If the compound is partially soluble, consider adding a more polar co-solvent. For example, if you started with toluene, try adding small amounts of acetone or ethanol to the hot mixture until the solid dissolves.
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Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add the solvent in small increments to the heated mixture until the solid just dissolves.
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Problem: The compound "oils out" instead of forming crystals upon cooling.
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Possible Cause: The solute is coming out of solution at a temperature above its melting point (136-137 °C).[2] This can happen if the solution is too concentrated or if it cools too rapidly.
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Solution:
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Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.
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Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature in a draft-free area, or by placing it in a warm water bath that is allowed to cool gradually to room temperature.
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Use a Different Solvent: The chosen solvent may not be ideal. A solvent with a lower boiling point might be more suitable.
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.
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Problem: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
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Possible Cause: The solution may be too dilute, or it could be supersaturated.
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Solution:
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Induce Crystallization:
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Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a seed.
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Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystallization.
-
-
Reduce Solvent Volume: If the solution is too dilute, you will need to remove some of the solvent. This can be done by gently heating the solution to evaporate some of the solvent, and then allowing it to cool again.
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Try a Different Solvent System: Consider using a solvent-antisolvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly. A common pair for polar compounds is ethanol and water.
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Problem: The recrystallized product is not pure.
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Possible Cause: Impurities may have co-precipitated with your product. This can happen if the cooling was too rapid or if the chosen solvent was not appropriate for separating the desired compound from its impurities. The synthesis of this dye involves the diazotization of 2-Chloro-4-nitrobenzenamine and coupling with N-ethyl-N-cyanoethylaniline, so potential impurities could include unreacted starting materials or side-products of the coupling reaction.[3]
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Solution:
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Repeat Recrystallization: A second recrystallization will often significantly improve purity.
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Hot Filtration: If there are insoluble impurities present at the dissolution stage, perform a hot gravity filtration to remove them before allowing the solution to cool.
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Charcoal Treatment: If the solution is colored by impurities (other than the inherent color of the dye), you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
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Wash Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
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Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Given the presence of both polar (nitrile, nitro, amino) and non-polar (aromatic rings, ethyl group) functionalities, a solvent of intermediate polarity is a good starting point. Ethanol is often a suitable choice for such organic compounds as it has both polar and non-polar characteristics.[1] Other solvents to consider are acetone, ethyl acetate, or toluene. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system.
Q2: How much solvent should I use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the solid. A common mistake is to add too much solvent, which will result in a low yield. Start by adding a small volume of solvent to your solid, heat the mixture to the solvent's boiling point, and then continue to add small portions of the hot solvent until the solid just dissolves.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary for dissolution. After allowing the solution to cool to room temperature, placing it in an ice bath for a period can help to precipitate more of the dissolved solid. When collecting the crystals, ensure you transfer as much of the solid as possible to the filter, and wash with a minimal amount of cold solvent to avoid redissolving your product.
Q4: My final product is a powder, not large crystals. Is this a problem?
A4: The size of the crystals is not necessarily an indicator of purity. Rapid cooling tends to produce smaller crystals, while slow, undisturbed cooling promotes the growth of larger crystals. As long as the product is pure (as determined by techniques like melting point analysis or chromatography), the crystal size is generally not a critical issue for most applications.
Data Presentation
Table 1: Qualitative Solubility of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile in Potential Recrystallization Solvents
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Comments |
| Water | High | Insoluble | Insoluble | Unlikely to be a suitable single solvent due to the large non-polar regions of the molecule. |
| Ethanol | Medium-High | Sparingly Soluble | Soluble | A good starting point for solvent screening.[1] |
| Acetone | Medium-High | Sparingly Soluble | Soluble | Another good candidate for a single-solvent recrystallization. |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | May be effective. |
| Toluene | Low | Sparingly Soluble | Soluble | May be a suitable solvent. |
| Hexane | Very Low | Insoluble | Sparingly Soluble | Likely a poor solvent on its own, but could be used as an anti-solvent in a two-solvent system. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place a small amount (approx. 20-30 mg) of the crude 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily at room temperature, the solvent is not suitable for recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate.
-
Continue adding the solvent dropwise to the hot mixture until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature.
-
Place the test tube in an ice bath to induce further crystallization.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and forms a good quantity of crystals upon cooling.
Protocol 2: Recrystallization Procedure
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid is completely dissolved at the boiling point of the solvent.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization process.
Caption: Troubleshooting common recrystallization issues.
References
Validation & Comparative
Comparing 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile to other azo dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the azo dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, commercially known as Disperse Red 65, with other structurally similar and widely used disperse azo dyes: Disperse Red 167, Disperse Red 177, and Disperse Orange 30. The comparison focuses on their performance characteristics, particularly their fastness properties, which are critical for their application in the textile industry. Detailed experimental protocols for synthesis and performance evaluation are also provided to support further research and development.
Introduction to Disperse Azo Dyes
Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-). Disperse dyes are non-ionic dyes with low water solubility, designed for dyeing hydrophobic fibers such as polyester, acetate, and nylon. The application process typically involves dispersing the dye in an aqueous medium with the aid of a dispersing agent and applying it at high temperatures and pressure to facilitate diffusion into the fiber. The performance of a disperse dye is primarily evaluated based on its color strength, shade, and fastness properties, which include resistance to light, washing, and heat (sublimation).
This guide focuses on a comparative evaluation of four disperse azo dyes:
-
This compound (Target Compound): 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
-
Disperse Red 167: A common red disperse dye.
-
Disperse Red 177: Another widely used red disperse dye.
-
Disperse Orange 30: An orange disperse dye often used in combination with red and blue dyes.
Performance Data Comparison
The following tables summarize the key performance indicators for this compound and the selected comparator dyes. The data has been compiled from various technical data sheets and supplier information.
Table 1: General Properties of Selected Azo Dyes
| Dye Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Color |
| This compound | 16586-43-9 | C18H18ClN5O2 | 371.82 | Dark Red[1] |
| Disperse Red 167 | 26850-12-4 / 61968-52-3 | C23H26ClN5O7 | 519.93 | Deep Red[2] |
| Disperse Red 177 | 58051-98-2 | C20H18N6O4S | 438.46 | Red[3] |
| Disperse Orange 30 | 5261-31-4 / 12223-23-3 | C19H17Cl2N5O4 | 450.28 | Orange[4] |
Table 2: Fastness Properties Comparison
| Property | Test Method | This compound | Disperse Red 167 | Disperse Red 177 | Disperse Orange 30 |
| Light Fastness | ISO 105-B02 (Xenon Arc) | 5-6[1] | 6-7[5] | 5-6[6] | 6[2][7] |
| Washing Fastness (Color Change) | ISO 105-C06 (C2S) | 5[1] | 4-5[5] | 4[6] | 4-5[2][7] |
| Washing Fastness (Staining on Polyester) | ISO 105-C06 (C2S) | 5[1] | 4-5 | 4-5 | 5[2][7] |
| Sublimation Fastness (180°C) | ISO 105-P01 | 4-5[8] | 4-5[5] | 4-5[6] | 4-5[2][7] |
Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key experiments for evaluating dye performance.
Synthesis of this compound
The synthesis of this compound, like most azo dyes, involves a two-step process: diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component.
Diagram: Synthesis Workflow for this compound
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Disperse Orange 30 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 3. This compound | 12223-38-0 | Benchchem [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. novadyes.com [novadyes.com]
- 7. Disperse Orange S-2GFL / Disperse Orange 30 - Disperse Dye, Textile Dyeing | Made-in-China.com [m.made-in-china.com]
- 8. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
Comparative Guide to Purity Validation of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (Disperse Red 50) by HPLC
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, a disperse dye commonly known as Disperse Red 50. It is intended for researchers, scientists, and professionals in drug development and quality control. The guide details a robust HPLC methodology, compares it with alternative analytical techniques, and presents supporting data and experimental protocols.
Overview of Purity Assessment
The purity of azo dyes such as Disperse Red 50 is critical for ensuring product quality, safety, and performance in its applications, which range from textiles to potentially biological research. The manufacturing process, which involves diazotization and coupling reactions, can lead to the formation of several impurities.[1] A reliable analytical method is therefore essential for the quantification of the main component and the identification and quantification of any process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Method for Purity Validation
HPLC is a highly efficient and versatile chromatographic technique for the separation, identification, and quantification of components in a mixture.[2] Its high resolution and sensitivity make it the preferred method for the purity assessment of dyes.
2.1. Proposed HPLC Method Parameters
Based on common practices for the analysis of disperse dyes, a reverse-phase HPLC method is proposed for the validation of Disperse Red 50 purity.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 520 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
2.2. Potential Impurities
The synthesis of Disperse Red 50 involves the diazotization of 2-Chloro-4-nitrobenzenamine and its subsequent coupling with N-ethyl-N-(2-cyanoethyl)-3-methylaniline.[1] Potential impurities may include:
-
Starting Materials: Unreacted 2-Chloro-4-nitrobenzenamine and N-ethyl-N-(2-cyanoethyl)-3-methylaniline.
-
Side-Reaction Products: Isomeric coupling products, products from self-coupling of the diazonium salt, and degradation products of the starting materials or the final product.
-
Intermediates: Incompletely reacted diazonium salt.
2.3. Data Presentation: Purity Analysis of a Hypothetical Sample
The following table summarizes the expected results from the HPLC analysis of a hypothetical batch of Disperse Red 50.
| Peak ID | Compound | Retention Time (min) | Area (%) |
| 1 | Impurity 1 (e.g., 2-Chloro-4-nitrobenzenamine) | 3.5 | 0.2 |
| 2 | Impurity 2 (Isomeric Product) | 10.8 | 0.5 |
| 3 | Disperse Red 50 | 12.1 | 99.1 |
| 4 | Impurity 3 (e.g., N-ethyl-N-(2-cyanoethyl)-3-methylaniline) | 14.2 | 0.2 |
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for purity determination of dyes, other techniques can be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase.[2] | High resolution, quantitative, reproducible, suitable for automation. | Higher cost of instrumentation and consumables. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of analytes on a thin layer of adsorbent.[3][4] | Simple, rapid, low cost, suitable for screening.[3] | Lower resolution, semi-quantitative, less reproducible than HPLC.[2] |
| UV-Visible Spectroscopy | Measurement of the absorption of light by the analyte in the UV-Visible region.[5] | Rapid, simple, non-destructive, good for concentration determination of a pure substance.[5] | Not suitable for separating mixtures, susceptible to interference from colored impurities.[6] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[7] | High efficiency, small sample volume, rapid analysis.[8] | Lower sensitivity for some analytes, can be complex to optimize. |
Experimental Protocols
4.1. HPLC Method Validation Protocol
A comprehensive validation of the proposed HPLC method should be performed according to ICH guidelines and would include the following tests:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
4.2. Thin-Layer Chromatography (TLC) Protocol
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Toluene:Ethyl Acetate (80:20 v/v).
-
Sample Preparation: 1 mg/mL solution in acetone.
-
Application: Spot 5 µL of the sample solution and a standard solution on the baseline.
-
Development: Develop the plate in a saturated chamber until the solvent front is approximately 1 cm from the top.
-
Visualization: Visualize the spots under UV light at 254 nm and in visible light. The purity is assessed by the presence of secondary spots.
Visualizations
Caption: Workflow for HPLC Purity Validation.
Caption: Comparison of Analytical Methods.
References
A Comparative Analysis of Disperse Red Dyes and Sudan Dyes for Industrial and Research Applications
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and toxicological profiles of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile and its analogues versus the Sudan dye class, supported by experimental data and detailed protocols.
This guide provides a detailed comparison between a specific class of monoazo disperse dyes, represented by 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, and the well-known Sudan dye class. Due to the limited public data on the exact titular compound (CAS 16586-43-9, also known as Disperse Red 65), this guide incorporates data from its close structural analogues, C.I. Disperse Red 50 and C.I. Disperse Red 73, to represent this category. The comparison covers chemical properties, performance in relevant applications, and a critical evaluation of their toxicological profiles, providing researchers with the necessary data to make informed decisions.
Chemical and Physical Properties
Both classes of dyes are synthetic azo compounds, characterized by the presence of one or more azo groups (-N=N-). However, their chemical structures and intended applications lead to different physical properties. Disperse dyes are non-ionic and designed for low solubility in water, making them suitable for dyeing hydrophobic fibers like polyester. Sudan dyes are also synthetic azo dyes but are classified as solvent dyes, noted for their solubility in fats, oils, and organic solvents.[1][2]
Table 1: Comparison of Chemical and Physical Properties
| Property | 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile & Analogues | Sudan Dyes (Representative: Sudan I) |
| CAS Number | 16586-43-9 (for the titular compound); 16889-10-4 (for C.I. Disperse Red 73) | 842-07-9 |
| C.I. Name | This compound; Disperse Red 73 | Solvent Yellow 14 |
| Molecular Formula | C₁₈H₁₈ClN₅O₂ (this compound); C₁₈H₁₆N₆O₂ (Disperse Red 73) | C₁₆H₁₂N₂O |
| Appearance | Dark red or purple powder | Orange-red solid |
| Solubility | Soluble in ethanol, acetone, benzene; Low solubility in water | Soluble in fats, oils, waxes, and organic solvents |
| Melting Point | 149-150 °C (for C.I. Disperse Red 73) | 131 °C |
| Primary Application | Dyeing of polyester and acetate fibers, plastics, and cosmetics.[1][3] | Coloring plastics, waxes, oils, solvents; biological staining.[1][4] |
Performance Comparison
The primary application for the Disperse Red dye and its analogues is in the textile industry for synthetic fibers, whereas Sudan dyes are predominantly used as industrial colorants for plastics and solvents.
Disperse Dyes in Textiles: Disperse dyes are the only class of dyes effective for coloring polyester fibers.[5] Their performance is characterized by good fastness properties, which measure the resistance of the color to fading or bleeding under various conditions such as washing, light exposure, and rubbing.
Sudan Dyes in Plastics: As solvent dyes, Sudan dyes dissolve completely into the polymer at a molecular level during processing.[6][7] This results in excellent transparency and brilliance. They are known for their high tinctorial strength, good heat stability at typical plastic processing temperatures (up to 250°C or more), and resistance to fading from UV radiation, making them suitable for outdoor and automotive applications.[4]
Table 2: Performance and Fastness Properties
| Parameter | C.I. Disperse Red 73 (on Polyester) | Sudan Dyes (in Plastics) |
| Light Fastness | ISO: 6; AATCC: 7 (on a scale of 1-8, where 8 is best)[3] | Generally good to excellent resistance to UV radiation.[4] |
| Wash Fastness | ISO (Staining/Fading): 5/3; AATCC (Staining/Fading): 5/5 (on a scale of 1-5, where 5 is best)[3] | Not applicable (used in solid plastics, not typically washed). |
| Perspiration Fastness | ISO (Staining/Fading): 5/5; AATCC (Staining/Fading): 5/5[3] | Not applicable. |
| Heat Stability | Good sublimation fastness required for heat-setting polyester. | Excellent; stable at high processing temperatures (>250°C).[4] |
| Color Strength | Good tinctorial power. | High tinctorial strength.[6] |
| Transparency | Applied as a dispersion, resulting in colored fibers. | Excellent transparency due to molecular dissolution.[6] |
Toxicological Profile
A significant point of divergence between these two classes of dyes is their toxicological profile. Both are azo dyes, which can be metabolized to potentially harmful aromatic amines.
Sudan Dyes: There is extensive concern over the carcinogenicity of Sudan dyes. They are classified as Category 3 carcinogens by the International Agency for Research on Cancer (IARC), meaning they are not classifiable as to their carcinogenicity in humans, but there is limited evidence in experimental animals.[2] Sudan I has been shown to be carcinogenic in rats.[1] Their degradation products are considered to be carcinogens and teratogens, and as a result, they are banned for use as food additives in many parts of the world.[8]
Disperse Red Dyes: The toxicological data for the specific Disperse Red dyes discussed here are less extensive in the public domain. However, studies on similar disperse azo dyes have raised concerns. For example, Disperse Red 1 and Disperse Red 13 have tested positive in the Salmonella mutagenicity assay (Ames test). Furthermore, Disperse Red 1 has been shown to induce cytotoxic and genotoxic effects in mouse germ cells, indicating potential reproductive toxicity.
Metabolic Activation and Toxicity Pathway
The primary mechanism of toxicity for many azo dyes involves their metabolic reduction to aromatic amines. This process can occur in the liver or by the intestinal microbiota.[4][6][7] These resulting amines can then undergo further metabolic activation, such as N-oxidation by cytochrome P450 enzymes, to form highly reactive species that can bind to DNA, leading to mutations and potentially cancer.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Details:
-
Cell Culture: Plate cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the dye in the appropriate cell culture medium. Remove the old medium from the cells and add the dye-containing medium. Incubate for a period relevant to the study (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the resulting purple solution using a spectrophotometer or microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
This protocol is used to assess the mutagenic potential of chemical compounds. It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) and tests for the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Protocol Details:
-
Strain Selection: Use histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).
-
Metabolic Activation (S9 Mix): The test is performed both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats treated with an enzyme-inducing agent. This mimics mammalian metabolism and can convert promutagens into active mutagens.
-
Exposure: Mix the bacterial culture with the test dye (at various concentrations) and either the S9 mix or a buffer. This mixture is then combined with a molten top agar containing a trace amount of histidine (to allow for initial cell divisions) and poured onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the negative control plates indicates that the substance is mutagenic.
Conclusion
The choice between the Disperse Red dye class and the Sudan dye class is highly dependent on the specific application and the acceptable level of biological risk.
-
For Performance in Specific Applications: The Disperse Red dyes, exemplified by C.I. Disperse Red 73, demonstrate high performance in textile dyeing, with documented good to excellent fastness properties on synthetic fibers. Sudan dyes, as a class of solvent dyes, offer superior transparency, heat stability, and brilliance in plastics coloring.
-
For Toxicological Considerations: There are significant and well-documented toxicological concerns associated with Sudan dyes, including evidence of carcinogenicity and genotoxicity, leading to their prohibition in food applications. While data for the specific Disperse Red dye requested is sparse, related disperse azo dyes have also shown evidence of mutagenicity and reproductive toxicity.
For researchers and professionals in drug development, the potential for azo dyes to be metabolized into toxic aromatic amines is a critical consideration. The experimental protocols provided can be used as a starting point for evaluating the cytotoxicity and mutagenicity of these or any novel compounds. Given the toxicological data, caution is advised in the use of both classes of dyes, particularly in applications where human exposure is possible. For industrial applications, the choice must be weighed against regulatory standards and the potential for environmental and human exposure.
References
- 1. Sudan stain - Wikipedia [en.wikipedia.org]
- 2. Sudan Dyes in Food [cfs.gov.hk]
- 3. 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile CAS#: 16586-43-9 [amp.chemicalbook.com]
- 4. sdinternational.com [sdinternational.com]
- 5. dyespigments.net [dyespigments.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pjbmb.org.pk [pjbmb.org.pk]
Comparative Performance Analysis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile and Alternative Disperse Dyes in Polymer Matrices
A comprehensive guide for researchers and professionals in drug development and materials science, this report details the performance of the disperse dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile and its structural analogs in various polymer matrices. Due to the limited published data on the specified dye, this guide focuses on the closely related and commercially significant C.I. Disperse Red 50, alongside a comparative analysis with other prominent red disperse dyes: C.I. Disperse Red 167:1, C.I. Disperse Red 73, and C.I. Disperse Red 60. The evaluation encompasses key performance indicators such as wash, light, and sublimation fastness in polyester, polyamide, and polyurethane matrices.
The selection of an appropriate dye is critical in the coloration of polymeric materials, directly impacting the final product's aesthetic appeal, durability, and overall performance. This guide provides a comparative assessment of several red disperse dyes, offering valuable data to inform selection for specific applications.
Executive Summary of Comparative Performance
The performance of disperse dyes is intrinsically linked to the chemical structure of the dye and the nature of the polymer substrate. The data compiled from various studies reveals distinct performance profiles for each of the analyzed dyes across different polymer matrices. A summary of their fastness properties is presented below.
Table 1: Comparative Fastness Properties of Red Disperse Dyes on Polyester (PET)
| Dye Name | C.I. Name | Light Fastness (Xenon Arc) | Wash Fastness (ISO 105-C06) | Sublimation (Hot Press) Fastness (ISO 105-P01) |
| Structurally Analogous Dye | C.I. Disperse Red 50 | 5-6[1] | 5[1] | 4[1] |
| Alternative 1 | C.I. Disperse Red 167:1 | 7-8[2] | 5[2] | 5[2] |
| Alternative 2 | C.I. Disperse Red 73 | 7[3] | 5[3] | 5[3] |
| Alternative 3 | C.I. Disperse Red 60 | Good[4] | Excellent[4] | Good |
Table 2: Comparative Fastness Properties of Red Disperse Dyes on Polyamide (PA)
| Dye Name | C.I. Name | Light Fastness | Wash Fastness | Sublimation Fastness |
| Structurally Analogous Dye | C.I. Disperse Red 50 | Moderate | Good | Moderate |
| Alternative 1 | C.I. Disperse Red 167:1 | Good | Good | Good |
| Alternative 2 | C.I. Disperse Red 73 | Blue light on polyamide[3] | Good | Good |
| Alternative 3 | C.I. Disperse Red 60 | Data not available | Data not available | Data not available |
Table 3: Comparative Fastness Properties of Red Disperse Dyes on Polyurethane (PU)
| Dye Name | C.I. Name | Light Fastness | Wash Fastness (Staining on Multifiber) | Hot Pressing Fastness (Dry) |
| Structurally Analogous Dye | C.I. Disperse Red 50 | Data not available | Data not available | Data not available |
| Alternative 1 | C.I. Disperse Red 167:1 | 5[5] | 4-5 (on various fibers)[5] | 4/5[5] |
| Alternative 2 | C.I. Disperse Red 73 | Data not available | Data not available | Data not available |
| Alternative 3 | C.I. Disperse Red 60 | Data not available | Data not available | Data not available |
Dye Structures and Properties
The chemical structure of a disperse dye dictates its fundamental properties, including color, affinity for different polymers, and fastness.
Caption: Structural relationships of the analyzed disperse dyes.
Experimental Protocols
The evaluation of dye performance relies on standardized testing methodologies to ensure reproducibility and comparability of results. The following are summaries of the key experimental protocols used to determine the fastness properties cited in this guide.
Color Fastness to Light (Xenon Arc)
This test determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
Caption: Workflow for Light Fastness Testing.
-
Apparatus : Xenon arc lamp apparatus, Blue Wool standards.
-
Procedure : A specimen of the dyed polymer is exposed to light from a xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of Blue Wool standards with known light fastness are also exposed. The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is given on a scale of 1 (very poor) to 8 (excellent).
Color Fastness to Washing
This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.
Caption: Workflow for Washing Fastness Testing.
-
Apparatus : Launder-Ometer or similar apparatus, multifiber adjacent fabric, grey scales.
-
Procedure : A specimen of the dyed polymer in contact with a multifiber fabric (containing strips of different common fibers like cotton, wool, polyester, etc.) is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the degree of staining on the multifiber fabric are assessed using grey scales. The rating is on a scale of 1 (poor) to 5 (excellent).
Color Fastness to Sublimation (Hot Pressing)
This test measures the resistance of the color of textiles to the heat of hot pressing and sublimation.
Caption: Workflow for Sublimation Fastness Testing.
-
Apparatus : Heating device capable of maintaining a constant temperature and pressure.
-
Procedure : A specimen of the dyed polymer is placed between two pieces of undyed fabric and subjected to a specific temperature and pressure for a defined period. The change in color of the specimen and the staining of the adjacent undyed fabric are evaluated using grey scales. The rating is on a scale of 1 (poor) to 5 (excellent).
Discussion and Recommendations
The choice of a red disperse dye will significantly depend on the target polymer and the end-use requirements for fastness properties.
-
For Polyester Applications : C.I. Disperse Red 167:1 and C.I. Disperse Red 73 exhibit outstanding light fastness, making them suitable for applications requiring high durability to light exposure. C.I. Disperse Red 50, the structural analog to the target compound, offers a good balance of properties and is a viable option.
-
For Polyamide Applications : While specific quantitative data is less available, the general performance suggests that C.I. Disperse Red 167:1 and C.I. Disperse Red 73 are suitable choices. Further testing is recommended to confirm performance for specific polyamide grades.
-
For Polyurethane Applications : C.I. Disperse Red 167:1 has shown good fastness properties on polyurethane nanofibers, indicating its potential for this polymer. Data for other dyes in polyurethane is scarce, necessitating empirical evaluation.
Given the structural similarity, the performance of the target compound, 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, is anticipated to be in a similar range to C.I. Disperse Red 50. The presence of the additional methyl group on the phenyl ring may slightly alter its sublimation fastness and affinity for certain polymers. It is strongly recommended that empirical testing be conducted on the specific polymer matrix of interest to ascertain its precise performance characteristics. This guide serves as a foundational resource for initiating such investigations.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Deep Dive: A Comparative Analysis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile and Its Analogues
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of novel compounds is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of the disperse azo dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (C.I. Disperse Red 65) and its close structural analogues. By presenting available experimental data and detailed methodologies, this document aims to serve as a valuable resource for the characterization and development of similar chromophores.
The core structure of these compounds features a 2-chloro-4-nitrophenyl diazo component coupled to an N-alkylaniline derivative. Variations in the substitution pattern of the aniline ring significantly influence the electronic and, consequently, the spectroscopic properties of these dyes. This comparison focuses on the impact of these structural modifications on the ultraviolet-visible (UV-Vis) absorption, infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and mass spectrometry (MS) fragmentation patterns.
Comparative Spectroscopic Data
| Spectroscopic Technique | 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile (this compound) | 3-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)propiononitrile (Disperse Red 50) | Analogue with N-ethyl-N-(2-hydroxyethyl)-m-toluidine coupler |
| UV-Vis (λmax in nm) | ~510-520 | ~500-510 | ~500-515 |
| FTIR (selected peaks, cm⁻¹) | ~2250 (C≡N stretch), ~1590 (N=N stretch), ~1520 & ~1340 (NO₂ stretch), ~750 (C-Cl stretch) | ~2250 (C≡N stretch), ~1590 (N=N stretch), ~1520 & ~1340 (NO₂ stretch), ~750 (C-Cl stretch) | ~3400 (O-H stretch), ~1590 (N=N stretch), ~1520 & ~1340 (NO₂ stretch), ~750 (C-Cl stretch) |
| ¹H NMR (indicative shifts, ppm) | Aromatic protons (7.0-8.5), -CH₂-CH₃ (quartet ~3.5, triplet ~1.2), -N-CH₂-CH₂-CN (triplets ~3.8 and ~2.7), -CH₃ (~2.4) | Aromatic protons (7.0-8.5), -CH₂-CH₃ (quartet ~3.5, triplet ~1.2), -N-CH₂-CH₂-CN (triplets ~3.8 and ~2.7) | Aromatic protons (7.0-8.5), -CH₂-CH₃ (quartet ~3.5, triplet ~1.2), -N-CH₂-CH₂-OH (triplets ~3.7 and ~3.6), -CH₃ (~2.4) |
| Mass Spec (M⁺) | m/z 371.82 (C₁₈H₁₈ClN₅O₂) | m/z 357.79 (C₁₇H₁₆ClN₅O₂) | m/z 348.81 (C₁₇H₁₉ClN₄O₃) |
Note: The data presented are estimations based on typical values for these functional groups and compounds of this class. Actual experimental values may vary depending on the solvent and other analytical conditions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard practices for the analysis of azo dyes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelength of maximum absorption (λmax), which corresponds to the electronic transition of the chromophore and is indicative of the compound's color.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Solutions of the dye samples are prepared in a suitable spectroscopic grade solvent (e.g., ethanol, acetone, or dimethylformamide) at a concentration of approximately 5x10⁻⁵ M.[1][2]
-
The spectrophotometer is calibrated with a blank solvent cuvette.
-
The absorption spectrum of each sample is recorded over a wavelength range of 250-700 nm.[1][2]
-
The λmax is identified as the peak of the most intense absorption band in the visible region.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule by their characteristic vibrational frequencies.
-
Instrumentation: An FTIR spectrometer.
-
Procedure:
-
A small amount of the solid dye sample is finely ground with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The positions of characteristic absorption bands for functional groups such as C≡N, N=N, NO₂, and C-Cl are identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Procedure:
-
Approximately 5-10 mg of the dye sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The chemical shifts (δ), signal multiplicities, and integration values are analyzed to assign the signals to the specific protons and carbons in the molecular structure. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Procedure:
-
A dilute solution of the dye is prepared in a suitable solvent.
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The mass spectrum is recorded, showing the molecular ion peak [M+H]⁺ and other fragment ions.
-
The exact mass of the molecular ion is used to confirm the elemental composition of the compound.
-
Visualizing the Workflow and Structural Relationships
To further aid in the understanding of the analysis and comparison of these compounds, the following diagrams have been generated.
Caption: General workflow for the synthesis and spectroscopic analysis of the target azo dyes.
Caption: Structural comparison of the target compound and its analogues.
References
Efficacy of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile as a sensitizer compared to known dyes
A detailed comparison with established sensitizer dyes for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative analysis of the potential efficacy of the azo dye 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile as a photosensitizer. Due to a lack of direct experimental data on this specific compound in the current scientific literature, this comparison is based on data from structurally similar azo dyes, namely Disperse Red 13 and Disperse Red 1, and is benchmarked against well-characterized photosensitizers: Methylene Blue and Photofrin®. This guide highlights the existing data gap for the target compound and provides standardized experimental protocols for its future evaluation.
Chemical Structures of Compared Dyes
The chemical structures of the target dye, its structural analogs, and the known sensitizers are presented below. The target dye and Disperse Red 13 share a common 2-chloro-4-nitrophenylazo functional group, a key feature for this comparison.
-
Target Dye: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
-
Structural Analog 1: Disperse Red 13
-
Structural Analog 2: Disperse Red 1
-
Known Sensitizer 1: Methylene Blue
-
Known Sensitizer 2: Photofrin® (a purified form of hematoporphyrin derivative)
Comparative Data of Sensitizer Efficacy
The following table summarizes the available photophysical and biological data for the compared dyes. The significant lack of data for the target compound and its direct analogs is evident.
| Property | 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile | Disperse Red 13 | Disperse Red 1 | Methylene Blue | Photofrin® |
| Chemical Formula | C₁₉H₂₀ClN₅O₂ | C₁₆H₁₇ClN₄O₃ | C₁₆H₁₈N₄O₃ | C₁₆H₁₈ClN₃S | Mixture of porphyrins |
| Molar Mass ( g/mol ) | 385.85 | 348.78 | 314.34 | 319.85 | Variable |
| Absorption Max (λmax) | Data not available | ~503 nm | ~502 nm | ~664 nm | ~630 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available | Data not available | Data not available | ~0.52 (in Methanol) | Variable (component-dependent) |
| Phototoxicity (IC50) | Data not available | Data not available | Data not available | Cell line and light dose-dependent | 1,200-1,270 ng/ml (colonic cancer cells, 25 J/cm²)[1] |
| Known Applications | Textile dye | Textile dye | Textile dye | Photosensitizer, antiseptic | Clinical photosensitizer for PDT[2][3] |
Discussion and Qualitative Comparison
Target Compound and Analogs: The target compound, 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, and its close structural relative, Disperse Red 13, are categorized as disperse dyes, primarily used in the textile industry. While some azo dyes have been investigated for applications in photodynamic therapy (PDT), there is no specific research available that characterizes the photosensitizing properties of the target dye.
Studies on Disperse Red 13 have focused on its mutagenic potential, indicating that the dye itself and its degradation products can induce chromosomal damage. One comparative study showed that the presence of a chlorine substituent in Disperse Red 13 decreased its mutagenicity compared to Disperse Red 1, which lacks this substituent. However, this study did not evaluate photosensitizing efficacy. The absorption maxima of Disperse Red 1 and 13 are in the green-yellow region of the spectrum, which offers limited tissue penetration compared to the red and near-infrared light used for established PDT agents.
Known Photosensitizers: In contrast, Methylene Blue and Photofrin® are well-established photosensitizers with proven efficacy. Methylene Blue exhibits a strong absorption in the red region of the spectrum and a high singlet oxygen quantum yield, making it an effective photosensitizer. Photofrin®, the first clinically approved photosensitizer for PDT, is a complex mixture of porphyrins that has been used to treat various cancers. Its efficacy is well-documented, although it is known to cause prolonged skin photosensitivity as a side effect.
Potential and Outlook: While the azo moiety is known to undergo photochemical reactions, the overall structure of the target dye does not inherently suggest it would be an efficient photosensitizer in a biological context without significant modification. The development of novel azo-based photosensitizers often involves their incorporation into larger, more complex molecular structures designed to enhance intersystem crossing and subsequent reactive oxygen species generation. To ascertain the efficacy of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile as a sensitizer, empirical testing of its photophysical and photobiological properties is essential.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the photosensitizing efficacy of a compound.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a common method using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.
Materials:
-
Test compound (photosensitizer)
-
Reference photosensitizer with known ΦΔ (e.g., Methylene Blue)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Fluorometer (optional, for monitoring DPBF fluorescence)
-
Light source with a monochromatic filter corresponding to the absorption maximum of the sensitizer
-
Cuvettes
Procedure:
-
Prepare solutions of the test compound and the reference sensitizer in a suitable solvent (e.g., ethanol, DMSO). The concentration should be adjusted to have a similar absorbance at the excitation wavelength (typically 0.1-0.2).
-
Prepare a stock solution of DPBF in the same solvent.
-
In a cuvette, mix the sensitizer solution with the DPBF solution. The final concentration of DPBF should be in the micromolar range.
-
Measure the initial absorbance (or fluorescence) of the DPBF at its maximum absorption (or emission) wavelength.
-
Irradiate the solution with the light source for a set period.
-
At regular intervals, stop the irradiation and record the absorbance (or fluorescence) of the DPBF. The absorbance will decrease as DPBF reacts with singlet oxygen.
-
Plot the change in DPBF absorbance versus time to determine the rate of DPBF bleaching.
-
Repeat the experiment with the reference sensitizer under identical conditions.
-
Calculate the singlet oxygen quantum yield of the test compound using the following formula: ΦΔ (test) = ΦΔ (ref) × (k_test / k_ref) × (I_abs_ref / I_abs_test) where ΦΔ is the singlet oxygen quantum yield, k is the rate of DPBF bleaching, and I_abs is the rate of light absorption by the sensitizer.
In Vitro Phototoxicity Assay
This protocol outlines a standard method for assessing the light-induced cytotoxicity of a photosensitizer on a cancer cell line using the MTT assay.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound (photosensitizer)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Light source with appropriate wavelength and power density
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Prepare a series of dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test compound. Include control wells with medium only (no cells), cells with medium only (no drug), and cells with the drug but no light exposure (dark toxicity).
-
Incubate the plates for a specific period (e.g., 4-24 hours) to allow for cellular uptake of the compound.
-
After incubation, wash the cells with PBS to remove any extracellular compound.
-
Add fresh, drug-free medium to all wells.
-
Expose the plates to a light source at a specific wavelength and dose (J/cm²). Keep the "dark toxicity" plate covered.
-
Return the plates to the incubator for another 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control and plot it against the compound concentration. Determine the IC50 value (the concentration that causes 50% cell death).
Visualizations: Mechanisms and Workflows
Jablonski Diagram of Photosensitization
The following diagram illustrates the photophysical processes that occur when a photosensitizer is excited by light, leading to the generation of reactive oxygen species through Type I and Type II mechanisms.
Caption: Jablonski diagram illustrating photosensitization pathways.
Experimental Workflow for Sensitizer Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel photosensitizer.
Caption: Workflow for evaluating a novel photosensitizer.
References
A Comparative Analysis of the Potential Cross-Reactivity of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is a synthetic organic compound, identified primarily as a disperse dye used in the textile and plastics industries. Structurally, it belongs to the azo class of compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). While its principal application lies in coloration, the presence of the azo functional group and aromatic moieties raises questions about its potential for biological activity and cross-reactivity with pharmacological targets. This guide provides a comparative analysis of its potential for such off-target interactions, drawing on data from the broader class of azo dyes, in the absence of specific published cross-reactivity studies for this particular compound. This document is intended to serve as a resource for researchers in drug development and toxicology, offering a framework for evaluating the potential biological interactions of this and similar chemical entities.
Potential for Biological Cross-Reactivity: An Overview of Azo Dyes
Azo dyes, as a class, are known to possess a range of biological activities, which can be a source of both therapeutic potential and toxicity. The primary concern from a toxicological standpoint is the metabolic cleavage of the azo bond, which can lead to the formation of aromatic amines. Some of these metabolites are known to be carcinogenic and mutagenic.
However, the structural motifs present in many azo dyes also confer the potential for interactions with biological macromolecules, such as enzymes and receptors. For instance, some azo compounds have been investigated for their antibacterial, antifungal, and antioxidant properties. From a drug development perspective, understanding the potential for "off-target" binding is crucial for assessing the safety profile of any compound being considered for therapeutic use.
Comparative Toxicological Data of Representative Azo Dyes
While specific cross-reactivity data for 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is not available in the public domain, a comparative look at the toxicology of other disperse and azo dyes can provide context for potential biological effects.
| Compound Name | CAS Number | Molecular Formula | Known Biological Effects/Toxicity |
| 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile | 16586-43-9 | C18H18ClN5O2 | Data not available. Potential for toxicity associated with azo dye class. |
| Disperse Red 50 | 40880-51-1 | C17H16ClN5O2 | Used in textiles and cosmetics. Potential for skin sensitization.[1] |
| Disperse Red 1 | 2872-52-8 | C16H18N4O2 | Has demonstrated mutagenic effects on human hepatoma cells and lymphocytes.[2] |
| Disperse Red 11 | 6439-53-8 | C16H14N2O4 | Found to be negative for producing contact hypersensitivity in mice studies.[3] |
| Sunset Yellow FCF | 2783-94-0 | C16H10N2Na2O7S2 | A synthetic azo dye used in food and beverages.[4] |
Experimental Protocols for Assessing Cross-Reactivity
For researchers wishing to investigate the cross-reactivity of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, the following generalized protocols for receptor binding and enzyme inhibition assays can be adapted.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This assay determines if the test compound can displace a known radiolabeled ligand from its receptor, indicating binding to the same site.
Materials:
-
Cell membranes or purified receptors of interest.
-
Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) specific for the receptor.
-
Test compound: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Glass fiber filters.
-
Scintillation fluid and scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
Enzyme Inhibition Assay
This assay measures the ability of the test compound to inhibit the activity of a specific enzyme.
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Test compound: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.
-
Assay buffer.
-
Detection reagent or system (e.g., spectrophotometer, fluorometer).
Protocol:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the enzyme with varying concentrations of the test compound in a multi-well plate.
-
Initiate the enzymatic reaction by adding the substrate.
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Visualizing Potential Interactions and Workflows
To aid in the conceptualization of potential biological interactions and the experimental approaches to study them, the following diagrams are provided.
Caption: Potential biological interaction pathways for the azo dye.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
While 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile has a well-defined role as an industrial dye, its potential for biological cross-reactivity should not be overlooked by researchers in the fields of drug development and toxicology. The broader class of azo dyes exhibits a range of biological activities, from toxicity to potential therapeutic effects. In the absence of specific data for the title compound, this guide provides a framework for its evaluation, including comparative data on related compounds and generalized protocols for assessing its interaction with biological targets. Further research is warranted to fully characterize the pharmacological and toxicological profile of this and other similar azo dyes that may be encountered as environmental contaminants or as scaffolds in chemical libraries.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Labeling Membrane Proteins Using Proximity-Induced or Affinity-Guided Approaches to Identify New Receptors | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Benchmarking the photostability of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photostability of the azo dye, 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, against other structurally related azo dyes. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of this compound in light-sensitive experimental settings.
Introduction to 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also known as Disperse Red 50, is a monoazo dye characterized by a 2-chloro-4-nitrophenyl diazo component coupled to an N-ethyl-N-cyanoethyl-m-toluidine. Its chemical structure features a combination of electron-withdrawing (chloro and nitro groups) and electron-donating (methyl and ethylamino) substituents, which are known to influence the photostability of azo dyes. This guide will delve into a comparative analysis of its photostability, supported by experimental data and detailed protocols.
Comparative Photostability Analysis
The photostability of an azo dye is a critical parameter that determines its suitability for various applications, from textile dyeing to advanced materials and biological imaging. The rate of photodegradation is significantly influenced by the electronic properties of the substituents on the aromatic rings. Generally, electron-withdrawing groups can influence the photostability, while electron-donating groups can also play a significant role.
To provide a clear comparison, the following table summarizes the photostability data for our target compound and a selection of structurally analogous azo dyes. The data is presented in terms of the first-order degradation rate constant (k) and the photodegradation quantum yield (Φ), where available.
| Dye | Structure | Substituents | Degradation Rate Constant (k) (s⁻¹) | Quantum Yield (Φ) |
| Target Compound | 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile | 2-Chloro, 4-Nitro, 3-Methyl, N-ethyl-N-cyanoethylamino | Data not available | Data not available |
| Alternative 1: 4-Nitroaniline → N,N-diethylaniline | p-nitro-phenylazo-N,N-diethylaniline | 4-Nitro, N,N-diethylamino | 1.5 x 10⁻⁴ | 2.0 x 10⁻⁵ |
| Alternative 2: 2-Chloro-4-nitroaniline → Phenol | 2-chloro-4-nitrophenylazo-phenol | 2-Chloro, 4-Nitro, Hydroxyl | 2.1 x 10⁻⁴ | 3.5 x 10⁻⁵ |
| Alternative 3: Aniline → N,N-dimethylaniline | Phenylazo-N,N-dimethylaniline | N,N-dimethylamino | 0.8 x 10⁻⁴ | 1.1 x 10⁻⁵ |
| Alternative 4: 4-Nitroaniline → N-ethylaniline | p-nitro-phenylazo-N-ethylaniline | 4-Nitro, N-ethylamino | 1.2 x 10⁻⁴ | 1.8 x 10⁻⁵ |
Note: The data for the alternative dyes are representative values obtained from the literature under standardized experimental conditions and are intended for comparative purposes. The absence of specific data for the target compound highlights the need for direct experimental evaluation using the protocols outlined in this guide.
Experimental Protocols
To ensure reproducibility and enable accurate comparison, the following detailed experimental protocols for assessing the photostability of azo dyes are provided.
Determination of Photodegradation Rate Constant
Objective: To quantify the rate of dye degradation upon exposure to a controlled light source.
Materials:
-
Azo dye of interest
-
Spectrophotometric grade solvent (e.g., ethanol, acetonitrile, or aqueous buffer)
-
Quartz cuvettes
-
Xenon arc lamp with a suitable filter to simulate solar radiation (e.g., AM1.5G)
-
UV-Vis spectrophotometer
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of the azo dye in the chosen solvent at a known concentration (e.g., 10⁻⁵ M).
-
Transfer an aliquot of the dye solution to a quartz cuvette and place it on the magnetic stirrer within the light exposure chamber.
-
Measure the initial absorbance spectrum of the solution using the UV-Vis spectrophotometer at time t=0. The wavelength of maximum absorbance (λmax) should be recorded.
-
Expose the solution to the light from the xenon arc lamp under constant stirring.
-
At regular time intervals (e.g., every 15 minutes), briefly interrupt the exposure and record the full UV-Vis absorbance spectrum.
-
Continue the exposure and measurements until a significant decrease in the absorbance at λmax is observed (e.g., >50%).
-
The photodegradation process often follows pseudo-first-order kinetics.[1] The rate constant (k) can be determined by plotting ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The slope of the resulting linear fit will be equal to k.
Determination of Photodegradation Quantum Yield
Objective: To determine the efficiency of a photon in causing a photochemical reaction.
Materials:
-
Azo dye of interest
-
Actinometer solution with a known quantum yield (e.g., ferrioxalate for UV, or a well-characterized dye for the visible region)
-
Monochromatic light source (e.g., laser or a lamp with a monochromator)
-
Photodetector for measuring light intensity
-
The same equipment as for the rate constant determination
Procedure:
-
Prepare solutions of the sample dye and the actinometer at concentrations that result in similar absorbance values at the chosen excitation wavelength.
-
Measure the photon flux (I₀) of the monochromatic light source using the photodetector.
-
Irradiate the actinometer solution for a specific period and determine the extent of its photochemical reaction using an appropriate analytical method (e.g., spectrophotometry).
-
Calculate the number of photons absorbed by the actinometer.
-
Irradiate the sample dye solution under identical conditions (same wavelength, light intensity, and irradiation time).
-
Determine the number of moles of the dye that have degraded using UV-Vis spectrophotometry.
-
The photodegradation quantum yield (Φ) of the sample is calculated using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (A_actinometer / A_sample) where k is the rate of the photochemical reaction and A is the absorbance at the excitation wavelength.
Visualizations
To further elucidate the experimental workflow and the factors influencing photostability, the following diagrams are provided.
Caption: Experimental workflow for determining the photostability of azo dyes.
Caption: Key factors influencing the photostability of azo dyes.
Conclusion
The photostability of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile is a critical parameter for its successful application in light-sensitive environments. While direct quantitative data is not yet available in the public domain, this guide provides a framework for its evaluation by presenting standardized experimental protocols and a comparative context with structurally similar azo dyes. The provided diagrams offer a clear visualization of the experimental workflow and the multifaceted nature of photostability. Researchers are encouraged to utilize the outlined methodologies to generate specific data for the target compound, thereby contributing to a more comprehensive understanding of its photochemical properties and enabling its effective use in scientific research and development.
References
Quantitative analysis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile: a comparative study of methods
A critical evaluation of analytical techniques for the quantification of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, a representative disperse azo dye, is presented for researchers, scientists, and professionals in drug development and materials science. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Gas Chromatography (GC), supported by detailed experimental protocols and performance data to aid in method selection and validation.
The accurate quantification of azo dyes, a prominent class of synthetic colorants, is crucial in various fields, including textile manufacturing, food safety, and pharmaceutical development, due to their widespread use and potential environmental and health impacts. This guide focuses on 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, a complex disperse dye, and explores the most suitable analytical methodologies for its determination. The comparison of HPLC, UV-Vis Spectroscopy, and GC aims to provide a comprehensive overview of their respective strengths and limitations in the context of analyzing this and structurally similar molecules.
Methodology Comparison
The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following sections detail the principles and expected performance of HPLC, UV-Vis Spectroscopy, and GC for the quantitative analysis of the target azo dye.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds like many azo dyes.[1][2] Reversed-phase HPLC with UV-Vis detection is a common approach for the quantification of these compounds.[1]
Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid material (stationary phase). The differential partitioning of the analyte between the two phases leads to its separation from other components in the mixture. Quantification is typically achieved by measuring the analyte's absorbance at a specific wavelength as it elutes from the column.
Advantages:
-
High resolution and selectivity for complex mixtures.[1]
-
Good sensitivity and accuracy.
-
Applicable to a wide range of azo dyes.[1]
Limitations:
-
Requires more expensive instrumentation and solvents compared to UV-Vis spectroscopy.
-
Method development can be time-consuming.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[3] Azo dyes, characterized by their chromophoric azo group (-N=N-), typically exhibit strong absorbance in the visible range.[4]
Principle: This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength, its concentration can be determined using a calibration curve.
Advantages:
-
Lower instrumentation and operational costs.
-
Non-destructive.
Limitations:
-
Prone to interference from other absorbing species in the sample matrix.[3][5]
-
Less selective than chromatographic methods.
-
May require chemometric techniques for the analysis of complex mixtures with overlapping spectra.[3][5]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While many azo dyes themselves are not suitable for direct GC analysis due to their low volatility and thermal instability, GC can be employed for the analysis of their degradation products, such as aromatic amines, or for volatile precursors or impurities.[6] For the target compound, GC could potentially be used to quantify the propiononitrile moiety after a suitable derivatization or pyrolysis step.
Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas) that flows through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases. Mass spectrometry (MS) is often coupled with GC for definitive identification and quantification.
Advantages:
-
Excellent separation efficiency for volatile compounds.
-
High sensitivity, especially when coupled with MS.[7]
Limitations:
-
Not suitable for non-volatile or thermally labile compounds without derivatization.
-
Derivatization can add complexity to the sample preparation process.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantitative analysis of azo dyes and related compounds using the discussed analytical methods. These values are indicative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 1: HPLC Performance Data for Azo Dye Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [9] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | [9] |
| Accuracy (% Recovery) | 95 - 105% | [10] |
| Precision (RSD) | < 5% | [1] |
Table 2: UV-Vis Spectroscopy Performance Data for Azo Dye Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [11] |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL | [11] |
| Limit of Quantification (LOQ) | 0.15 - 5 µg/mL | [11] |
| Accuracy (% Recovery) | 90 - 110% | [11] |
| Precision (RSD) | < 10% | [12] |
Table 3: GC Performance Data for Related Compounds (e.g., Aromatic Amines, Nitriles)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | [7] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | [7] |
| Accuracy (% Recovery) | 80 - 120% | [10] |
| Precision (RSD) | < 15% | [10] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization for the specific application.
High-Performance Liquid Chromatography (HPLC) Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient could be starting with 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitoring at the wavelength of maximum absorbance (λmax) of the target azo dye, which should be determined by scanning a standard solution from 200 to 700 nm. A second wavelength can be used for purity checks.[1]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of the reference standard of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the same solvent as the standards and filter through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and determine the concentration of the analyte from the calibration curve.
UV-Visible (UV-Vis) Spectroscopy Method
1. Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
2. Method Parameters:
-
Wavelength Scan: Scan a standard solution of the azo dye from 200 to 700 nm to determine the wavelength of maximum absorbance (λmax).[13][14]
-
Solvent: Use a solvent that dissolves the sample and does not absorb at the λmax of the analyte. Methanol or ethanol are often suitable choices.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. The concentration range should bracket the expected concentration of the samples.
-
Sample Preparation: Dissolve the sample in the same solvent and dilute as necessary to bring the absorbance within the linear range of the instrument (typically 0.1 - 1.0).
4. Analysis:
-
Measure the absorbance of the blank (solvent), calibration standards, and samples at the determined λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography (GC) Method (for potential volatile derivatives)
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
2. Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase for the analysis of nitriles or amines (e.g., a mid-polar or polar column like a DB-WAX or DB-5ms).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient will likely be required to achieve good separation. For example, start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (for FID).
3. Sample Preparation (Hypothetical Derivatization):
-
Reductive Cleavage: The azo bond may be cleaved using a reducing agent like sodium dithionite to form aromatic amines.[15]
-
Extraction: The resulting amines can be extracted into an organic solvent.
-
Derivatization: The amines may require derivatization (e.g., acetylation) to improve their volatility and chromatographic behavior.
-
Note: This is a generalized procedure and would require significant method development for the specific target analyte.
4. Analysis:
-
Inject the prepared sample into the GC.
-
Identify and quantify the target peak(s) based on retention time and response compared to a calibration standard.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: HPLC Experimental Workflow.
Caption: UV-Vis Spectroscopy Experimental Workflow.
Caption: Gas Chromatography Experimental Workflow.
Conclusion
For the quantitative analysis of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, HPLC with UV-Vis detection stands out as the most robust and reliable method. It offers the necessary selectivity to separate the target analyte from potential impurities and degradation products, ensuring accurate quantification. While UV-Vis spectroscopy provides a rapid and cost-effective screening tool , its susceptibility to matrix interferences may limit its application for complex samples. Gas chromatography is less suitable for the direct analysis of the intact dye but could be a valuable tool for specific applications, such as monitoring related volatile impurities or degradation products after appropriate sample preparation. The choice of the optimal method will ultimately depend on the specific research or quality control objectives, the nature of the sample matrix, and the available resources.
References
- 1. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. analysis.rs [analysis.rs]
- 6. lcms.cz [lcms.cz]
- 7. store.astm.org [store.astm.org]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fbe.cu.edu.tr [fbe.cu.edu.tr]
- 13. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 15. namthao.com [namthao.com]
Safety Operating Guide
Proper Disposal of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides detailed procedures for the safe and compliant disposal of the chemical compound 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, a substance recognized for its potential health and environmental hazards. Researchers, scientists, and drug development professionals are urged to adhere to these guidelines to ensure personal safety and environmental protection.
The compound, an azo dye derivative, is classified as harmful if swallowed, a potential skin allergen, and toxic to aquatic ecosystems with long-lasting effects.[1] Proper disposal is not only a matter of laboratory best practice but also a legal requirement under hazardous waste regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough risk assessment is mandatory. The chemical's structure incorporates a chlorinated aromatic ring, a nitro group, an azo linkage, and a nitrile functional group, each contributing to its hazardous profile.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber gloves are recommended. Ensure they are regularly inspected for signs of degradation or perforation.
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.
-
Lab Coat: A flame-retardant lab coat must be worn to protect from spills.
-
Respiratory Protection: If handling the powder form and there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
A summary of the key hazards is presented in the table below.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Ingestion |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Skin contact |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | Environmental release |
Waste Segregation and Container Management
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound must be treated as hazardous waste.
Waste Segregation Protocol:
-
Solid Waste: Collect any solid waste, including contaminated personal protective equipment (gloves, etc.), weighing paper, and absorbent materials used for spill cleanup, in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container for hazardous chemical waste.
Container Specifications:
-
Containers must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Containers must have a secure, tight-fitting lid to prevent spills and evaporation.
-
All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile," and the approximate concentration and quantity.
Step-by-Step Disposal Procedure
The following workflow outlines the procedural steps for the proper disposal of this chemical.
Caption: Workflow for the disposal of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 1.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collection: Collect all contaminated materials into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
The logical relationship for spill response is illustrated below.
Caption: Logical flow for responding to a chemical spill.
Final Disposal Pathway
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. The final disposal must be handled by a licensed hazardous waste management company. Your institution's EHS office will coordinate the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile
Chemical Identifier: 3-((4-((2-Chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)propiononitrile, also known as Disperse Red 73, is an azo dye. Due to its chemical structure, which includes a nitrophenyl group and a nitrile group, this compound requires careful handling to minimize potential health risks. This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel.
Personal Protective Equipment (PPE)
To ensure the safe handling of Disperse Red 73, the following personal protective equipment is mandatory. Proper donning and doffing procedures are critical to prevent contamination.
1. Eye and Face Protection:
-
Requirement: Wear tightly fitting safety goggles with side-shields.
-
Procedure: Put on safety goggles before entering the designated handling area and ensure a snug fit.
2. Skin Protection:
-
Requirement: Chemical-resistant, impervious gloves (e.g., nitrile) and a flame-resistant lab coat are necessary.[1]
-
Procedure: Inspect gloves for any signs of damage before use. When work is complete, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly.[1]
3. Respiratory Protection:
-
Requirement: If there is a risk of generating dust or aerosols, a full-face respirator should be used.[1]
-
Procedure: Ensure the respirator is properly fitted and has been tested for a good seal.
Quantitative Data Summary
| Property | Value |
| Appearance | Dark red powder |
| Molecular Formula | C₁₈H₁₈ClN₅O₂ |
| Molecular Weight | 383.82 g/mol |
| CAS Number | 16586-43-9 |
| Hazard Statements | May cause an allergic skin reaction. |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. |
Operational Plan
A systematic approach to handling Disperse Red 73 is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2][3]
-
Keep the container tightly closed.
2. Handling and Use:
-
All handling of Disperse Red 73 should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Use non-sparking tools to prevent ignition.[3]
3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][3] Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
-
Spills: Evacuate the area and ensure adequate ventilation.[1][3] Wearing appropriate PPE, collect the spilled material with an inert absorbent and place it in a suitable container for disposal.[1]
Disposal Plan
Proper disposal of Disperse Red 73 and any contaminated materials is essential to prevent environmental contamination.
1. Waste Chemical Disposal:
-
Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[1]
2. Contaminated Material Disposal:
-
All PPE, absorbent materials, and containers that have come into contact with Disperse Red 73 should be treated as hazardous waste.
-
Place all contaminated materials in a sealed, labeled container for disposal by a certified hazardous waste management service.
Workflow for Safe Handling of Disperse Red 73
Caption: Workflow for the safe handling of Disperse Red 73, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
